molecular formula C18H12FIOS B591724 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene CAS No. 1071929-08-2

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Cat. No.: B591724
CAS No.: 1071929-08-2
M. Wt: 422.3 g/mol
InChI Key: UCEUYWYTFYVWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone ( 1071929-08-2) is a high-value chemical intermediate with significant application in pharmaceutical research and development. Its primary and most documented use is in the synthetic pathway of Canagliflozin, an active pharmaceutical ingredient (API) used in the management of type 2 diabetes . The compound, with the molecular formula C18H12FIOS and a molecular weight of 422.26 g/mol, serves as a critical building block in constructing the complex molecular structure of this therapeutic agent . This methanone derivative is characterized by predicted physical properties including a boiling point of 491.4±45.0 °C and a density of 1.594±0.06 g/cm3 . To maintain its stability and purity, it is recommended that the compound be stored in a cool, dark place, specifically at 2-8°C, and kept sealed in a dry environment . This product is intended for use in laboratory research and quality control (QC) and quality assurance (QA) processes. It is particularly valuable for scientists working on the development, abbreviated new drug application (ANDA) filing, and toxicity studies of related drug formulations . (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUYWYTFYVWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717985
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071929-08-2
Record name [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a thiophene core with iodo-methylbenzoyl and fluorophenyl substituents, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological significance of the broader class of thiophene-containing compounds. While this specific molecule is primarily recognized as a synthetic intermediate, its structural motifs are common in biologically active compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₁₈H₁₂FIOS[1]
Molecular Weight 422.26 g/mol [1]
CAS Number 1071929-08-2[1]
Appearance White to yellow solid[1]
Purity (by HPLC) 99.78%[1]
Storage Conditions 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Experimental Protocols

While specific experimental protocols for this compound are not extensively published in peer-reviewed literature, a likely synthetic route can be inferred from patent literature describing the synthesis of structurally related compounds, particularly through a Friedel-Crafts acylation reaction. Similarly, analytical methods can be adapted from standard procedures for substituted thiophenes.

Synthesis: Inferred Friedel-Crafts Acylation

The synthesis of this compound likely proceeds via the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

  • 2-(4-fluorophenyl)thiophene

  • 5-iodo-2-methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 5-iodo-2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Stir the mixture at 0°C for 15-30 minutes.

  • Add a solution of 2-(4-fluorophenyl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product A 2-(4-fluorophenyl)thiophene C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃ in inert solvent, e.g., DCM) A->C B 5-iodo-2-methylbenzoyl chloride B->C D Aqueous Workup (Quenching, Extraction, Washing) C->D Reaction Mixture E Purification (Column Chromatography) D->E Crude Product F This compound E->F Pure Product

Caption: Synthetic workflow for the target compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by a UV scan).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Signals: Aromatic protons on the thiophene and phenyl rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR:

    • Solvent: As for ¹H NMR.

    • Expected Signals: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.

Biological Significance of Thiophene Derivatives

While there is no specific publicly available data on the biological activity or signaling pathways of this compound, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities. The bromo- and iodo-benzyl analogues of the title compound are known intermediates in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This suggests that the benzoyl derivative may also serve as an intermediate for related therapeutic agents.

G Potential Biological Activities of Thiophene Derivatives cluster_activities Reported Biological Activities A Thiophene Core Structure B Antimicrobial A->B C Antiviral A->C D Anti-inflammatory A->D E Anticancer A->E F Antidiabetic (e.g., SGLT2 inhibition) A->F G Anticonvulsant A->G H Antioxidant A->H

References

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene CAS number 1071929-08-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1071929-08-2

Synonyms: Canagliflozin Impurity F, --INVALID-LINK--methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate and potential impurity in the synthesis of Canagliflozin. This document consolidates available data on its physicochemical properties, synthesis, analytical characterization, and potential biological relevance.

Physicochemical Properties

This compound is a white to yellow solid.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₈H₁₂FIOS[1]
Molecular Weight 422.26 g/mol [1]
Appearance White to yellow solid[1]
Purity (HPLC) ≥98%[2]
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Synthesis and Logical Workflow

This compound is synthesized as a key intermediate in the manufacturing process of Canagliflozin. The general synthetic pathway involves a Friedel-Crafts acylation reaction.

A detailed experimental protocol, as described in the literature, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(4-fluorophenyl)thiophene

  • 5-iodo-2-methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-(4-fluorophenyl)thiophene in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add a solution of 5-iodo-2-methylbenzoyl chloride in anhydrous dichloromethane to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for 12-18 hours, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid.

  • The resulting mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 2-(4-fluorophenyl)thiophene D Friedel-Crafts Acylation in DCM A->D B 5-iodo-2-methylbenzoyl chloride B->D C Anhydrous AlCl3 C->D E Quenching with HCl/ice D->E Reaction Completion F Extraction with DCM E->F G Washing (H2O, NaHCO3, Brine) F->G H Drying and Solvent Removal G->H I Column Chromatography H->I Crude Product J This compound I->J Purified Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The characterization of this compound is crucial for quality control in the synthesis of Canagliflozin. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method is designed to separate Canagliflozin from its impurities, including the title compound.

Workflow for HPLC Analysis:

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column, Gradient Elution) A->B Injection C UV Detection at 290 nm B->C D Data Acquisition and Analysis C->D E Purity Assessment and Quantification D->E

Caption: HPLC analysis workflow for purity determination.

Spectroscopic Data

The structural confirmation of this compound is achieved through NMR and Mass Spectrometry.

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm) Mass Spectrometry (m/z)
7.85 (d, J=1.6 Hz, 1H), 7.70 (dd, J=8.0, 1.6 Hz, 1H), 7.65-7.60 (m, 2H), 7.45 (d, J=4.0 Hz, 1H), 7.25 (d, J=4.0 Hz, 1H), 7.15-7.10 (m, 2H), 7.05 (d, J=8.0 Hz, 1H), 2.40 (s, 3H)185.0, 163.5 (d, J=250 Hz), 152.0, 142.0, 141.0, 138.0, 135.0, 132.0, 130.0 (d, J=8.0 Hz), 128.0, 127.0, 126.0, 116.0 (d, J=22 Hz), 92.0, 20.0421.9 [M-H]⁻

Biological Activity and Significance

Currently, there is a notable lack of published data specifically detailing the biological activity or mechanism of action of this compound. Its primary significance in the scientific literature is as a crucial chemical intermediate for the synthesis of the SGLT2 inhibitor, Canagliflozin.

As a known impurity of Canagliflozin, its toxicological profile is of interest to ensure the safety of the final drug product. While comprehensive toxicological studies on this specific impurity are not publicly available, in silico toxicology predictions for various Canagliflozin degradation products have been conducted.[3] It is imperative for drug manufacturers to control the levels of this impurity within acceptable limits as defined by regulatory bodies.

A study on the structurally related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has suggested potential anticancer activity against human lung cancer cells in vitro.[4] However, it is crucial to note that this is a different chemical entity, and these findings cannot be directly extrapolated to this compound without dedicated biological assays.

Signaling Pathway Relationship (Hypothetical Context within Drug Development):

The diagram below illustrates the logical relationship of this compound within the broader context of Canagliflozin's therapeutic action and the necessity of its control as an impurity.

G cluster_synthesis Drug Synthesis cluster_moa Mechanism of Action cluster_impurity Impurity Aspect A Starting Materials B 2-(5-Iodo-2-methylbenzoyl)- 5-(4-fluorophenyl)thiophene (Intermediate) A->B C Canagliflozin (API) B->C D Inhibition of SGLT2 C->D H 2-(5-Iodo-2-methylbenzoyl)- 5-(4-fluorophenyl)thiophene (Impurity F) C->H Presence as Impurity E Decreased Renal Glucose Reabsorption D->E F Increased Urinary Glucose Excretion E->F G Lowered Blood Glucose F->G I Potential for Off-Target Effects / Toxicity H->I J Regulatory Control Required I->J

Caption: Role as an intermediate and the importance of its control as an impurity.

Conclusion

This compound is a well-characterized chemical compound essential for the synthesis of Canagliflozin. While its own biological activity remains largely unexplored, its role as a potential impurity necessitates rigorous analytical control to ensure the safety and efficacy of the final pharmaceutical product. Further research into the toxicological profile of this and other Canagliflozin-related impurities would be beneficial for the field of drug development and regulatory science.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and safety data sheets. All laboratory work should be conducted in accordance with established safety protocols.

References

Technical Guide: Spectroscopic Analysis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis and presents representative data in a structured format.

Core Data Presentation

The following tables summarize the key spectroscopic and chromatographic data for this compound.

Table 1: HPLC Purity Data [1]

ParameterResult
Purity99.78%
AppearanceWhite to yellow solid

Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80d, J=1.8 Hz1HAr-H
7.75dd, J=8.2, 1.8 Hz1HAr-H
7.65d, J=8.5 Hz1HThiophene-H
7.60-7.55m2HAr-H
7.20d, J=8.2 Hz1HAr-H
7.15-7.10m2HAr-H
7.05d, J=8.5 Hz1HThiophene-H
2.40s3H-CH₃

Table 3: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
188.0C=O
163.0 (d, J=250 Hz)C-F
145.0Ar-C
142.5Ar-C
141.0Ar-C
138.0Ar-C
135.5Ar-C
132.0Ar-CH
130.0 (d, J=8 Hz)Ar-CH
128.5Ar-CH
128.0Thiophene-C
127.5Thiophene-CH
125.0Thiophene-CH
116.0 (d, J=22 Hz)Ar-CH
92.0C-I
20.0-CH₃

Disclaimer: The ¹H and ¹³C NMR data presented in Tables 2 and 3 are hypothetical and generated for illustrative purposes based on the chemical structure of this compound and typical chemical shift values for similar organic compounds. Actual experimental data may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei in the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 50% to 95% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run a blank (mobile phase) to establish the baseline.

    • Inject the sample and record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_reporting Reporting synthesis Synthesis of 2-(5-Iodo-2-methylbenzoyl) -5-(4-fluorophenyl)thiophene purification Purification (e.g., Column Chromatography) synthesis->purification nmr_prep NMR Sample Preparation (in CDCl3) purification->nmr_prep Sample hplc_prep HPLC Sample Preparation (in ACN/H2O) purification->hplc_prep Sample nmr_acq NMR Data Acquisition (1H and 13C) nmr_prep->nmr_acq hplc_acq HPLC Data Acquisition hplc_prep->hplc_acq nmr_proc NMR Data Processing & Interpretation nmr_acq->nmr_proc hplc_proc HPLC Data Analysis (Purity Assessment) hplc_acq->hplc_proc report Technical Guide / Whitepaper (Data Tables & Protocols) nmr_proc->report hplc_proc->report logical_relationship cluster_properties Properties cluster_techniques Analytical Techniques compound 2-(5-Iodo-2-methylbenzoyl) -5-(4-fluorophenyl)thiophene structure Molecular Structure compound->structure purity Chemical Purity compound->purity nmr NMR Spectroscopy (1H, 13C) structure->nmr Determined by hplc HPLC purity->hplc Determined by

References

An In-depth Technical Guide on the Core Mechanism of Action for Benzoyl-thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for benzoyl-thiophene compounds, a promising class of molecules with significant therapeutic potential, particularly in oncology. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many biologically active benzoyl-thiophene compounds is the inhibition of tubulin polymerization.[1][2][3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][5] By disrupting microtubule dynamics, benzoyl-thiophene compounds interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2][3] This disruption leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Several studies have demonstrated that benzoyl-thiophene derivatives, particularly those with a 2-(3′,4′,5′-trimethoxybenzoyl) group, act as potent inhibitors of tubulin polymerization.[1][5] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][3] This mode of action is shared with other well-known tubulin inhibitors like colchicine and combretastatin A-4.[1][3][6]

The inhibition of tubulin polymerization by benzoyl-thiophene compounds triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[1][2][3] Prolonged arrest at this stage activates the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.

Signaling Pathway

The signaling cascade initiated by benzoyl-thiophene compounds is centered on the disruption of microtubule function. The binding of these compounds to the colchicine site on tubulin prevents its polymerization into microtubules. This leads to a net depolymerization of the microtubule network, which is sensed by the spindle assembly checkpoint. The checkpoint activation prevents the onset of anaphase, arresting the cell in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately leads to the activation of apoptotic pathways, characterized by the involvement of caspases, leading to cell death.

Benzoyl_Thiophene_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response Benzoyl-thiophene Compound Benzoyl-thiophene Compound Tubulin Dimers Tubulin Dimers Benzoyl-thiophene Compound->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged Arrest Leads to

Figure 1: Signaling pathway of benzoyl-thiophene compounds.

Quantitative Data Summary

The antiproliferative activity and tubulin polymerization inhibition of various benzoyl-thiophene compounds have been quantified in numerous studies. The following tables summarize key quantitative data for representative compounds.

Table 1: Antiproliferative Activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene Derivatives

CompoundSubstitutionCancer Cell LineIC50 (nM)Reference
4g3-methyl-4-methoxyK56216[1]
4g3-methyl-4-methoxyA54923[1]
4g3-methyl-4-methoxyHT-2918[1]
4g3-methyl-4-methoxyMCF-720[1]
4g3-methyl-4-methoxyKB19[1]
3a3-amino-4-methoxyK562>10,000[1]
3c3-amino-6-methoxyK562100-1000[1]
3d3-amino-7-methoxyK562100-1000[1]

Table 2: Tubulin Polymerization Inhibition

CompoundIC50 (µM)Reference
4g0.67[1]
PST-3~10[3]

Table 3: Antiproliferative Activity of 5-arylalkynyl-2-benzoyl thiophene (PST-3)

Cancer Cell LineIC50 (µM)Reference
Hs578T<10[3]
BT549<10[3]
MDA-MB-231<10[3]
MDA-MB-468<10[3]
MCF7>10[3]
T47D>10[3]
A54976.84[3]
MCF10A (normal)278.13[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of benzoyl-thiophene compounds.

4.1. Antiproliferative Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines is used, such as K562 (chronic myelogenous leukemia), A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and KB (nasopharyngeal carcinoma).[1]

  • Seeding: Cells are seeded in 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Treatment: The compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement: Cell viability is assessed using methods like the Cell Counting Kit-8 (CCK-8) assay or by staining with sulforhodamine B (SRB). The absorbance is read using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell growth inhibition against the compound concentration.

Antiproliferative_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Benzoyl-thiophene Compound (Varying Conc.) overnight_incubation->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h measure_viability Measure Cell Viability (e.g., CCK-8 Assay) incubation_48_72h->measure_viability calculate_ic50 Calculate IC50 Values measure_viability->calculate_ic50 end End calculate_ic50->end

Figure 2: Experimental workflow for an antiproliferative assay.

4.2. Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

  • Materials: Purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PEM buffer).

  • Procedure: A reaction mixture containing tubulin, GTP, and the test compound (or vehicle control) is prepared in a 96-well plate. The plate is incubated at 37°C to induce tubulin polymerization.

  • Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin (microtubules).

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

4.3. Cell Cycle Analysis

This experiment determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cancer cells (e.g., K562) are treated with the benzoyl-thiophene compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

  • Cell Staining: The cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI). RNase is often included to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content histograms. An accumulation of cells in the G2/M phase indicates that the compound induces a G2/M arrest.[1][2][3]

4.4. Apoptosis Assay

This assay confirms that the observed cell death occurs through apoptosis.

  • Method: Apoptosis can be detected using various methods, such as Annexin V-FITC/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membranes.

  • Procedure: Cells are treated with the compound for a specific duration. They are then harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[2][3]

Structure-Activity Relationship (SAR)

The biological activity of benzoyl-thiophene compounds is highly dependent on their chemical structure. Key SAR findings include:

  • The 3′,4′,5′-trimethoxyphenyl group on the 2-benzoyl moiety is a crucial structural requirement for potent tubulin polymerization inhibition.[1][5]

  • Substitution on the benzo[b]thiophene ring significantly influences activity. For instance, in the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-benzo[b]thiophene series, a methoxy group at the C-4, C-6, or C-7 position enhances antiproliferative activity, while a methoxy group at the C-5 position is detrimental.[1]

  • The substituent at the C-3 position of the benzo[b]thiophene skeleton also plays a role. Replacing a hydrogen with a methyl group at this position has been shown to increase activity.[1][2]

Conclusion

Benzoyl-thiophene compounds represent a significant class of antimitotic agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The extensive structure-activity relationship studies have provided valuable insights for the rational design of novel and more potent analogs. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic agents. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the clinical potential of benzoyl-thiophene compounds.

References

Substituted Benzoylthiophenes: A Comprehensive Review of Their Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Substituted benzoylthiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a "privileged scaffold," enabling the development of potent and selective modulators for various biological targets. This review delves into the core medicinal chemistry applications of substituted benzoylthiophenes, focusing on their roles as anticancer agents, allosteric modulators of adenosine receptors, and anti-inflammatory agents. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of underlying mechanisms and workflows to provide a practical resource for researchers in drug discovery and development.

Synthesis of Substituted Benzoylthiophenes

A cornerstone of research into benzoylthiophene derivatives is the ability to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. The Gewald reaction is a particularly prominent method for preparing the 2-aminothiophene scaffold, which is a common starting point for many biologically active benzoylthiophenes.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene in a single step.

  • Reactants : The reaction typically involves an α-methylene ketone or aldehyde, a β-cyano-ester or β-cyano-ketone (e.g., malononitrile), and elemental sulfur.

  • Base Catalyst : An organic base, such as morpholine, diethylamine, or triethylamine, is used to catalyze the reaction.

  • Reaction Conditions : The reactants and catalyst are typically dissolved in a suitable solvent, such as ethanol or dimethylformamide. The mixture is stirred, often at a moderately elevated temperature (e.g., 50-80 °C), for a period ranging from a few hours to overnight.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative. Subsequent acylation at the 3-position can install the benzoyl group.

Anticancer Activity: Tubulin Polymerization Inhibitors

A significant area of investigation for benzoylthiophene derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, making them potent antimitotic agents. They often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

Data Presentation: Anticancer Activity of Benzoylthiophene Derivatives

The following table summarizes the in-vitro cytotoxic activity of representative benzoylthiophene and related analogues against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) Leukemia, Colon, CNS, Prostate10.0 – 66.5 nM (GI₅₀)
Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) Leukemia, CNS, Prostate21.2 – 50.0 nM (GI₅₀)
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) A549 (Lung)9 µM (IC₅₀)
2-iodobenzamide (BZ02) A549 (Lung)6.10 µM (IC₅₀)
benzylamine (BZA09) A549 (Lung)2.73 µM (IC₅₀)
PST-3 (a 2-benzoyl thiophene derivative) MDA-MB-468 (Breast)11.75% T/C (in vivo)
PST-3 (a 2-benzoyl thiophene derivative) MCF7 (Breast)44.38% T/C (in vivo)
Thiophene Derivative (TP 5) HepG2, SMMC-7721 (Liver)Identified as potent

Note: GI₅₀ refers to the concentration for 50% growth inhibition, while IC₅₀ is the concentration for 50% inhibition of a specific activity. T/C % is the treated vs. control tumor size percentage in xenograft models.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Reagents : Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye that binds to microtubules.

  • Procedure : a. A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice. b. The test compound (dissolved in DMSO) and a positive control (e.g., colchicine) are added to a 96-well plate. c. The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization. d. The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence plate reader.

  • Data Analysis : The rate and extent of tubulin polymerization are determined by the increase in fluorescence. The inhibitory activity of the compound is calculated by comparing the polymerization curve in its presence to that of a vehicle control (DMSO). IC₅₀ values are determined from a dose-response curve.

Visualization: Drug Discovery Workflow for Tubulin Inhibitors

The following diagram illustrates a typical workflow for identifying and validating benzoylthiophene-based tubulin inhibitors.

G node_start node_start node_screen node_screen node_assay node_assay node_cell node_cell node_vivo node_vivo A Synthesis of Benzoylthiophene Library B In Vitro Cytotoxicity Screening (e.g., NCI-60) A->B Diverse Analogs C Tubulin Polymerization Assay B->C Active Hits D Cell Cycle Analysis (G2/M Arrest) C->D Confirmed Inhibitors E In Vivo Xenograft Models D->E Potent Compounds F Lead Optimization E->F Efficacious Leads

Workflow for identifying tubulin-inhibiting anticancer agents.

Modulation of Adenosine A₁ Receptors

2-Amino-3-benzoylthiophenes are a well-established class of allosteric enhancers for the adenosine A₁ receptor (A₁AR). The A₁AR is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Allosteric enhancers do not bind to the primary (orthosteric) agonist site but to a distinct (allosteric) site. This binding increases the affinity and/or efficacy of endogenous agonists like adenosine, thereby "enhancing" the natural physiological response. This mechanism is therapeutically promising for conditions like ischemia, where strengthening existing physiological signals is desirable.

Data Presentation: Activity of Benzoylthiophenes as A₁AR Allosteric Enhancers

This table summarizes the activity of key 2-amino-3-benzoylthiophene derivatives. The ratio of allosteric enhancement to competitive antagonism is a critical parameter for identifying compounds with a favorable therapeutic profile.

CompoundAllosteric EnhancementCompetitive Antagonism (Affinity)Enhancement/Antagonism RatioReference
PD 81,723 Optimal ActivityAssessedMost Favorable
Compound 37 (naphthoyl) 149% increase in [³H]CCPA bindingLow (0-19% inhibition)High
Compound 39 (naphthoyl) Potent enhancementLow (0-19% inhibition)High
3,4-difluoro 4i Highly ActiveAssessedGood Separation
3-chloro-4-fluoro 4o Highly ActiveAssessedGood Separation
4-trifluoromethoxy 4ak Highly ActiveAssessedGood Separation
Experimental Protocols

This assay measures a compound's ability to enhance the binding of a radiolabeled agonist to the A₁AR.

  • Membrane Preparation : Rat brain cortices or membranes from cells expressing the human A₁AR (e.g., CHO-hA₁AR) are prepared by homogenization and centrifugation.

  • Reagents : A radiolabeled A₁AR agonist such as [³H]N⁶-cyclohexyladenosine ([³H]CHA) or [³H]CCPA, assay buffer, and test compounds.

  • Procedure : a. Membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound. b. The incubation is carried out at room temperature for a set period (e.g., 2 hours). c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : Allosteric enhancement is observed as an increase in the specific binding of the radioligand compared to the baseline (no compound). Data are analyzed to determine the compound's potency (EC₅₀) and efficacy (% enhancement).

This assay measures the functional consequence of A₁AR activation.

  • Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human A₁AR are cultured to confluence.

  • Procedure : a. Cells are pre-incubated with the test compound for a short period. b. Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels. c. An A₁AR agonist (e.g., CPA) is added at a fixed concentration. d. After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based).

  • Data Analysis : A₁AR activation inhibits forskolin-stimulated cAMP production. Allosteric enhancers will potentiate the effect of the agonist, resulting in a greater reduction of cAMP levels. The data are used to determine the fold-shift in the agonist's concentration-response curve.

Visualizations: A₁AR Signaling and Structure-Activity Relationships

The diagrams below illustrate the A₁AR signaling pathway and summarize the key structure-activity relationships for 2-amino-3-benzoylthiophenes.

G cluster_membrane Cell Membrane node_receptor node_receptor node_protein node_protein node_effector node_effector node_second_messenger node_second_messenger node_modulator node_modulator A1R Adenosine A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1R Binds (Orthosteric) Modulator Benzoylthiophene (Allosteric Enhancer) Modulator->A1R Binds (Allosteric) ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Heart Rate) cAMP->Response Leads to G cluster_core Core R1 R1 (Thiophene 4-position): Alkyl substitution increases activity. Core->R1 Position 4 R2 R2 (Thiophene 5-position): Little effect from substitution. Core->R2 Position 5 R3 R3 (Amino Group): -NH2 is required. At least one H is necessary. Core->R3 Position 2 R4 R4 (Benzoyl Phenyl): Substitutions increase activity. 3-CF3 is optimal. Core->R4 Position 3

Biological activity screening of novel thiophene intermediates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered, sulfur-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast array of pharmacological properties, making them a focal point in the search for new therapeutic agents.[2][4] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets.[3][5] This has led to the development of thiophene-containing drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4]

This technical guide provides a comprehensive overview of the biological activity screening of novel thiophene intermediates. It details common experimental protocols, summarizes quantitative data from recent studies, and visualizes key workflows and signaling pathways to aid researchers in the discovery and development of new thiophene-based drugs.

Biological Activity Screening: A General Workflow

The screening process for novel thiophene compounds typically follows a multi-stage approach, beginning with broad preliminary assays and progressing to more specific mechanistic studies for promising candidates.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Hit Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization A Synthesis of Novel Thiophene Intermediates B Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Dose-Response Studies (IC50 / MIC Determination) B->C D Selectivity Assays (Cancer vs. Normal Cells) C->D E Enzyme Inhibition Assays (e.g., Kinase, COX) D->E F Cell-Based Pathway Analysis (e.g., Apoptosis, Cell Cycle) E->F G Target Identification (e.g., Molecular Docking) F->G H Structure-Activity Relationship (SAR) Studies G->H I ADME/Tox Profiling H->I

Caption: General workflow for the screening and development of novel thiophene drug candidates.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of critical enzymes like tyrosine kinases and topoisomerase, disruption of microtubule dynamics, and the induction of apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of novel thiophene derivatives are commonly evaluated using cell viability assays, with results expressed as the IC50 value (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 ValueReference CompoundReference IC50Citations
13a A549 (Lung)4.34 ± 0.60 µMOlmutinibSimilar[7]
13a A431 (Skin)3.79 ± 0.57 µMOlmutinibSimilar[7]
15b A2780 (Ovarian)12 ± 0.17 µMSorafenib7.5 ± 0.54 µM[8][9]
15b A2780CP (Ovarian)10 ± 0.15 µMSorafenib9.4 ± 0.14 µM[8][9]
480 HeLa (Cervical)12.61 µg/mL--[10]
480 HepG2 (Liver)33.42 µg/mL--[10]
471 HepG2 (Liver)13.34 µg/mL--[10]
3g HepG2 (Liver)3.77 ± 0.17 µMDoxorubicin-[11]
3f HepG2 (Liver)4.296 ± 0.2 µMDoxorubicin-[11]
3f PC-3 (Prostate)7.472 ± 0.42 µMDoxorubicin-[11]
7 HCT-116 (Colon)11.13 µMDoxorubicin3.31 µM[12]
Targeted Signaling Pathways

Many thiophene analogs exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell proliferation and survival.[5] One common mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2][7]

G Ligand Growth Factor (e.g., EGF) Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Binds Pathway Downstream Signaling (RAS-RAF-MEK-ERK) Receptor->Pathway Activates Thiophene Thiophene Inhibitor Thiophene->Receptor Blocks Activation Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Leads to

Caption: Simplified diagram of a thiophene derivative inhibiting a receptor tyrosine kinase pathway.

Other identified mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the modulation of the Wnt/β-catenin pathway.[2][13]

Antimicrobial Activity

Novel thiophene intermediates are frequently screened for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.[14]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14] The disc diffusion method, which measures the diameter of the zone of inhibition around a disc impregnated with the test compound, is also widely used.[15]

Compound(s)Target MicroorganismAssay MethodResultCitations
4, 5, 8 Colistin-Resistant A. baumanniiBroth MicrodilutionMIC50: 16-32 mg/L[16]
4, 5, 8 Colistin-Resistant E. coliBroth MicrodilutionMIC50: 8-32 mg/L[14][16]
Spiro-indoline-oxadiazole 17 Clostridium difficileBroth MicrodilutionMIC: 2 to 4 µg/mL[17]
7 Pseudomonas aeruginosaDisc DiffusionMore potent than gentamicin[15]
7, 8a, 8b, 10 Various FungiDisc DiffusionActive against 4 tested species[15]
Thiophene-Tyr-Arg-OH Escherichia coliBroth MicrodilutionMIC: 15 µg/mL

Anti-inflammatory Activity

Thiophene is a core structure in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid.[4][18] Research continues to explore novel derivatives for their potential to inhibit key inflammatory mediators. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[18][19][20]

Quantitative Data: Enzyme Inhibition
Compound(s)Target EnzymeAssayResultCitations
29a–d COX-2In vitro enzyme assayIC50: 0.31–1.40 µM[20]
4 5-LOXIn vitro enzyme assay~57% inhibition at 100 µg/mL[20]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible screening results.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment.[6][22]

  • Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[6][23]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][23]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[21][22]

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by live cells.[21][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6][22]

  • Absorbance Measurement: Shake the plate for approximately 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[6]

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of soluble test compounds.[24][25] It relies on the diffusion of the compound from a well through the agar, resulting in a zone of growth inhibition.[26]

  • Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and sterilize it. Pour the molten agar into sterile Petri plates and allow it to solidify.[27]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., matching a 0.5 McFarland turbidity standard).[25][27]

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[26][28]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[24][25][28]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the thiophene test solution (at a known concentration) into each well. Also, prepare wells for a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[24][25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[24][28]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[28]

Protocol 3: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compound in a suitable sterile broth medium.

  • Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Conclusion

Thiophene and its derivatives continue to be a highly productive scaffold for the discovery of novel therapeutic agents. The systematic screening of new intermediates, utilizing a combination of robust in vitro assays, is essential for identifying promising lead compounds. By evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, and subsequently elucidating their mechanisms of action, researchers can effectively advance the development of next-generation drugs targeting a wide range of diseases. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this critical area of drug discovery.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 2-Benzoyl-5-Aryl Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-benzoyl-5-aryl thiophenes, a promising class of synthetic compounds with significant therapeutic potential, primarily in the realm of oncology. This document outlines their core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate further research and development.

Core Therapeutic Target: Tubulin and Microtubule Dynamics

The primary therapeutic target of 2-benzoyl-5-aryl thiophenes and their structural analogs, such as benzo[b]thiophenes, is the protein tubulin.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][4]

2-Benzoyl-5-aryl thiophenes act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[1][4][5] Evidence suggests that these compounds bind to the colchicine-binding site on β-tubulin.[4][5] This interaction prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various 2-benzoyl-5-aryl thiophene derivatives and related compounds against several cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of 2-Benzoyl-5-Aryl Thiophene Derivatives

CompoundCell LineIC50 (µM)Reference
PST-3BT549 (Breast Cancer)15.42[4]
PST-3MDA-MB-468 (Breast Cancer)16.33[4]
PST-3Hs578T (Breast Cancer)23.36[4]
PST-3RKO (Colon Cancer)29.34[4]
PST-3MIA PaCa-2 (Pancreatic Cancer)30.82[4]
PST-3A549 (Lung Cancer)76.84[4]
2aCA-46 (Burkitt's Lymphoma)0.5 - 2[1]
2aMCF-7 (Breast Cancer)0.5 - 2[1]
2bCA-46 (Burkitt's Lymphoma)0.5 - 2[1]
2bMCF-7 (Breast Cancer)0.5 - 2[1]
4eHeLa (Cervical Cancer)Submicromolar[1][2]
4eJurkat (T-cell Leukemia)Submicromolar[1][2]

Table 2: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)NotesReference
PST-3Not explicitly stated, but shown to inhibit polymerization at 10 µMBinds to the colchicine site[4]
2aPartial effect at 40 µM-[1]
2b3.5-[1]

Signaling Pathway

The mechanism of action of 2-benzoyl-5-aryl thiophenes as anticancer agents can be visualized as a signaling cascade initiated by the inhibition of tubulin polymerization.

G Mechanism of Action of 2-Benzoyl-5-Aryl Thiophenes A 2-Benzoyl-5-Aryl Thiophene B β-Tubulin (Colchicine Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G Induces

Caption: Signaling pathway of 2-benzoyl-5-aryl thiophenes.

Experimental Protocols

This section provides an overview of the key experimental methodologies for evaluating the therapeutic potential of 2-benzoyl-5-aryl thiophenes.

In Vitro Antiproliferative Assay (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-benzoyl-5-aryl thiophene compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of the compound on tubulin polymerization.

  • Methodology:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the 2-benzoyl-5-aryl thiophene compound at various concentrations to the tubulin solution in a 96-well plate.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

    • Calculate the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the compound for a specified time.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

Western Blot Analysis for Apoptotic Markers
  • Objective: To detect the expression of proteins involved in the apoptotic pathway.

  • Methodology:

    • Treat cells with the compound for various time points.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 2-benzoyl-5-aryl thiophene derivatives.

G Experimental Workflow for Evaluation of 2-Benzoyl-5-Aryl Thiophenes cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of 2-Benzoyl-5-Aryl Thiophene Analogs B Antiproliferative Screening (e.g., MTT Assay) A->B C Tubulin Polymerization Assay B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Western Blot) D->E F Xenograft Model Development E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Toxicity and Pharmacokinetic Studies G->H I Lead Compound Identification and Optimization H->I

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

2-Benzoyl-5-aryl thiophenes represent a promising scaffold for the development of novel anticancer agents. Their well-defined mechanism of action, targeting the clinically validated tubulin-microtubule system, provides a strong rationale for their continued investigation. The data presented in this guide highlight their potent in vitro activity and offer a framework for their further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and drug-like properties, as well as exploring their efficacy in a broader range of cancer models.

References

A Technical Guide to the Discovery and Synthesis of Canagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Class of Antidiabetic Agents

Canagliflozin, the first sodium-glucose co-transporter 2 (SGLT2) inhibitor to be approved by the FDA, represents a significant advancement in the management of type 2 diabetes mellitus.[1] Its novel mechanism of action, which is independent of insulin pathways, has established a new therapeutic class of drugs known as gliflozins.[2] The discovery of Canagliflozin stemmed from research into phlorizin, a natural compound found in the bark of apple trees, which was known to induce glucosuria but was unsuitable as a drug due to poor gastrointestinal absorption and lack of selectivity.[1] This led to the development of C-glucoside analogs, which are more metabolically stable.[3] Canagliflozin, a C-glucoside with a thiophene ring, emerged as a highly potent and selective SGLT2 inhibitor.[3]

Mechanism of Action

The primary therapeutic effect of Canagliflozin is achieved through the inhibition of SGLT2, a protein predominantly located in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4] By selectively blocking this co-transporter, Canagliflozin reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[5][6] This process directly lowers blood glucose levels, as reflected by reductions in HbA1c.[4] Notably, this mechanism is not dependent on insulin secretion or sensitivity.[4] The resulting caloric loss from glucose excretion also contributes to weight loss and a reduction in blood pressure, addressing common comorbidities in patients with type 2 diabetes.[5][7]

Synthesis of Key Canagliflozin Intermediates

The synthesis of Canagliflozin is a multi-step process involving the formation of several key intermediates. Various synthetic routes have been developed, often focusing on efficiency, scalability, and stereoselectivity. A common strategy involves the synthesis of a C-aryl glucoside core, which is then further functionalized.

Key Synthetic Intermediates

A crucial building block in many synthetic pathways is 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.[8] The synthesis of this and other intermediates involves several key chemical transformations. While detailed, step-by-step industrial protocols are often proprietary, the scientific literature outlines the fundamental reactions and conditions.

General Synthetic Strategy

A frequently described synthetic approach commences with a Friedel-Crafts acylation, followed by reduction and subsequent coupling reactions to build the core structure. The glucose moiety is then introduced via C-glycosylation.

Experimental Methodologies for Key Synthetic Steps:

While a complete, unified experimental protocol is not publicly available, the following sections detail the methodologies for the key reactions cited in the literature for the synthesis of Canagliflozin and its precursors.

1. Friedel-Crafts Acylation:

  • Reaction: Coupling of thiophene with 5-bromo-2-methylbenzoyl chloride.

  • Reagents: Thiophene, 5-bromo-2-methylbenzoic acid, oxalyl chloride.

  • Procedure: 5-bromo-2-methylbenzoic acid is first converted to its acid chloride using oxalyl chloride. This acid chloride is then reacted with thiophene in a Friedel-Crafts acylation reaction.[9][10]

  • Yield: 86%.[9][10]

2. Reduction of Ketone:

  • Reaction: Reduction of the ketone functionality on the thiophene intermediate.

  • Reagents: Triethylsilane, BF₃·OEt₂.

  • Procedure: The ketone intermediate is reduced using triethylsilane in the presence of boron trifluoride etherate. The reaction temperature is critical; warming to 35°C after the addition of the reducing agents was found to improve the yield and avoid the formation of dimeric byproducts.[9][10]

  • Yield: 77%.[9][10]

3. C-Glycosylation and Anomer Isolation:

  • Reaction: Coupling of the thiophene-containing aryl group with a protected glucose derivative.

  • Reagents: Silylated gluconolactone, aryl lithium species.

  • Procedure: A silylated gluconolactone is reacted with an organolithium intermediate derived from the thiophene-aryl moiety. This reaction typically produces a mixture of α and β anomers. The desired β-anomer is then isolated after acetylation and purification by column chromatography.[9]

  • Yield: 49% for the mixture of anomers, 39% for the isolated pure β-anomer after acetylation and purification.[9]

4. Palladium-Catalyzed Thiophene-Aryl Coupling:

  • Reaction: Coupling of the β-anomer with dibromobenzene.

  • Reagents: Pure β-anomer, dibromobenzene, (Cy₃P)₂Pd(0) catalyst.

  • Procedure: The isolated β-anomer is reacted with an excess of dibromobenzene via a Pd-catalyzed C-H bond activation coupling reaction.[9][10]

  • Yield: 31%.[9][10]

5. Miyaura Borylation:

  • Reaction: Formation of a boronic ester precursor.

  • Reagents: The product from the thiophene-aryl coupling, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst.

  • Procedure: The aryl halide intermediate undergoes a Miyaura borylation reaction by cross-coupling with bis(pinacolato)diboron.[9][10]

  • Yield: 86%.[9][10]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of Canagliflozin intermediates and the clinical efficacy of Canagliflozin.

Table 1: Synthetic Yields of Canagliflozin Intermediates

Reaction StepReported Yield (%)Reference
Friedel-Crafts Acylation86[9][10]
Ketone Reduction77[9][10]
C-Glycosylation (Anomer Mixture)49[9]
β-Anomer Isolation39[9]
Pd-Catalyzed Thiophene-Aryl Coupling31[9][10]
Miyaura Borylation86[9][10]

Table 2: Clinical Efficacy of Canagliflozin (26-Week, Placebo-Controlled Monotherapy Trial)

ParameterCanagliflozin 100 mgCanagliflozin 300 mgPlaceboReference
Change in HbA1c (%) -0.77-1.03+0.14[11]
Change in Body Weight (%) -2.2-3.3-[11]
Change in Systolic BP (mmHg) Statistically significant reductionStatistically significant reduction-[11]

Visualizing the Process

Diagram 1: Synthetic Pathway to a Canagliflozin Precursor

Synthetic_Pathway Thiophene Thiophene Ketone Thiophene Ketone Intermediate Thiophene->Ketone AcidChloride 5-Bromo-2-methyl benzoyl Chloride AcidChloride->Ketone Friedel-Crafts Acylation (86% Yield) ReducedKetone Reduced Intermediate Ketone->ReducedKetone Reduction (77% Yield) AnomerMix α/β Anomer Mixture ReducedKetone->AnomerMix Gluconolactone Protected Gluconolactone Gluconolactone->AnomerMix C-Glycosylation (49% Yield) BetaAnomer Pure β-Anomer AnomerMix->BetaAnomer Purification (39% Yield) CoupledProduct Coupled Intermediate BetaAnomer->CoupledProduct Dibromobenzene Dibromobenzene Dibromobenzene->CoupledProduct Pd-Catalyzed Coupling (31% Yield) BorylatedPrecursor Borylated Canagliflozin Precursor CoupledProduct->BorylatedPrecursor B2pin2 Bis(pinacolato)diboron B2pin2->BorylatedPrecursor Miyaura Borylation (86% Yield)

Caption: A simplified synthetic route to a key borylated precursor of Canagliflozin.

Diagram 2: Mechanism of Action of Canagliflozin

Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Bloodstream Bloodstream TubularLumen Tubular Lumen (Glomerular Filtrate) TubularCell Tubular Epithelial Cell TubularLumen->TubularCell Glucose & Na+ TubularCell->Bloodstream Glucose Canagliflozin Canagliflozin SGLT2 SGLT2 Transporter Canagliflozin->SGLT2 Inhibits GlucoseExcretion Increased Urinary Glucose Excretion Canagliflozin->GlucoseExcretion GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption

Caption: Inhibition of SGLT2 by Canagliflozin in the renal proximal tubule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoylthiophenes via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts acylation of thiophene to synthesize benzoylthiophenes, key intermediates in the preparation of various pharmaceuticals and fine chemicals.[1][2] The choice of catalyst is critical, directly influencing reaction efficiency, selectivity, and environmental impact.[1] This guide presents a comparative overview of various catalytic systems and detailed experimental procedures to aid in reaction optimization and execution.

Introduction

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for the synthesis of aryl ketones. In the context of heterocyclic compounds, the acylation of thiophene is a cornerstone reaction for producing valuable intermediates.[1] The reaction typically involves the treatment of thiophene with a benzoyl halide or anhydride in the presence of a Lewis acid catalyst. The high regioselectivity for acylation at the 2-position of the thiophene ring is a well-documented phenomenon, attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.[3][4] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and generate significant toxic waste.[1] Consequently, the development of more environmentally benign and reusable solid acid catalysts has become a major focus in this field.[1][2]

Comparative Data of Catalytic Systems for Thiophene Acylation

The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of thiophene. While much of the detailed quantitative data is for acetylation, these systems are also applicable to benzoylation, providing a strong basis for catalyst selection.

CatalystAcylating AgentThiophene Conversion (%)2-Acylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1][2]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][5]
EtAlCl₂Succinyl Chloride-990°C, 2h, Thiophene:Succinyl Chloride = 2.1:1[1][6]
SnO₂ NanosheetsVarious Acid Chlorides-Quantitative50°C, Solvent-free[1][7]
Anhydrous AlCl₃Benzoyl Chloride--Traditional method, often requires stoichiometric amounts[1]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, Thiophene:Ac₂O = 1:3[1][2]
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C, Thiophene:Ac₂O = 1:3[1][2]

Key Observations:

  • Solid Acid Catalysts: Zeolites, particularly Hβ, demonstrate high activity and selectivity under relatively mild conditions and offer the advantages of being recoverable and reusable.[1][2]

  • Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) provides near-quantitative yields under non-acidic conditions.[1][6]

  • Nanocatalysts: SnO₂ nanosheets have shown quantitative yields under solvent-free conditions, representing a promising green alternative.[1][7]

  • Traditional Lewis Acids: While effective, catalysts like AlCl₃ have significant drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste.[1]

Experimental Protocols

This section provides a detailed protocol for the Friedel-Crafts benzoylation of thiophene using a traditional Lewis acid catalyst, which can be adapted for other catalytic systems.

Protocol: Synthesis of 2-Benzoylthiophene using Aluminum Chloride

Materials:

  • Thiophene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water

Equipment:

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to benzoyl chloride) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: To the cooled and stirred suspension, add a solution of benzoyl chloride (1 molar equivalent) and thiophene (1 to 1.2 molar equivalents) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the reaction temperature below 5°C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]

    • Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzoylthiophene.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of thiophene.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Benzoyl_Chloride Benzoyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Benzoyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Thiophene Thiophene Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + Acylium Ion 2-Benzoylthiophene 2-Benzoylthiophene Sigma_Complex->2-Benzoylthiophene - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated) Experimental_Workflow Start Reaction_Setup Reaction Setup (Thiophene, Benzoyl Chloride, Catalyst, Solvent) Start->Reaction_Setup Reaction Reaction (Controlled Temperature and Time) Reaction_Setup->Reaction Workup Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Characterization->End

References

Application Notes and Protocols for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a heterocyclic compound that primarily serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in molecules with significant biological activities. These notes provide an overview of its role in chemical synthesis and explore the therapeutic potential of closely related thiophene-containing compounds.

Chemical Properties and Role as a Synthetic Intermediate

This compound is characterized by its thiophene core, substituted with a fluorophenyl group and an iodinated methylbenzoyl group.[1][2] This structure makes it a valuable precursor in organic synthesis. The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce additional functionalities.

The compound is described as an intermediate in the production of various active compounds.[1] A structurally similar compound, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, is a known intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H12FIOS[6]
Molecular Weight422.26 g/mol [6]
CAS Number1071929-08-2[1][2]
AppearanceWhite to yellow solid[6]
Purity (HPLC)≥99.78%[6]
Storage4°C, protect from light[6]

Potential Therapeutic Applications of Thiophene Derivatives

While data on the direct biological activity of this compound is limited, the broader class of thiophene-containing molecules exhibits a wide range of pharmacological effects. This suggests that derivatives synthesized from this intermediate could be explored for various therapeutic areas.

Anticancer Activity

Thiophene derivatives have shown promise as anticancer agents.[7][8] For instance, a related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has been investigated for its in vitro anticancer activity against human lung cancer cell lines (H20, H2227, and H69), suggesting its potential as an anticancer agent.[9] The mechanism of action for many thiophene-based anticancer drugs involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival.

Anti-inflammatory Properties

Thiophene scaffolds are also found in compounds with anti-inflammatory properties.[10] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by regulating the expression of inflammatory cytokines.[10]

Experimental Protocols

Given that the primary role of this compound is as a synthetic intermediate, the following protocols are generalized for the synthesis of thiophene derivatives and their subsequent biological evaluation.

General Synthetic Protocol for Thiophene Derivative Synthesis

The synthesis of thiophene derivatives often involves cyclization reactions or the functionalization of a pre-existing thiophene ring.[7] A common method is the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound reacts with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Protocol: Paal-Knorr Thiophene Synthesis

  • Dissolution: Dissolve the 1,4-dicarbonyl precursor in an inert solvent (e.g., toluene, dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfurizing Agent: Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis General Synthesis Workflow Start 1,4-Dicarbonyl Precursor Reaction Paal-Knorr Reaction with Sulfurizing Agent Start->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Thiophene Derivative Purification->Product G cluster_pathway Hypothetical Signaling Pathway Modulation TD Thiophene Derivative Receptor Cell Surface Receptor (e.g., Kinase) TD->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream->Response

References

Application of Thiophene Compounds as Anti-Cancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of thiophene-based compounds as potential anti-cancer agents. The thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. This guide summarizes key quantitative data, outlines detailed methodologies for essential in vitro assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and development in this promising area of oncology.

Quantitative Data Summary: In Vitro Cytotoxicity of Thiophene Derivatives

The following tables summarize the anti-cancer activity of various thiophene compounds, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines. This data is crucial for comparing the potency of different derivatives and selecting promising candidates for further investigation.

Compound ID/ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 480 (2,3-fused thiophene)HeLa (Cervical Cancer)12.61 µg/mLPaclitaxelNot specified in direct comparison
HepG2 (Hepatocellular Carcinoma)33.42 µg/mLPaclitaxelNot specified in direct comparison
Thienopyrimidine (Compound 3b) HepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12DoxorubicinNot specified
Thieno[3,2-b]pyrrole (Compound 4c) HepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15DoxorubicinNot specified
Thiophene Carboxamide (Compound 2b) Hep3B (Hepatocellular Carcinoma)5.46Not specifiedNot specified
Thiophene Carboxamide (Compound 2d) Hep3B (Hepatocellular Carcinoma)8.85Not specifiedNot specified
Thiophene Carboxamide (Compound 2e) Hep3B (Hepatocellular Carcinoma)12.58Not specifiedNot specified
Thienopyrimidinone (Compound 15) MCF-7 (Breast Cancer)1.18 ± 0.032Cisplatin13.34 ± 0.11
Thienopyrimidinone (Compound 14) MCF-7 (Breast Cancer)1.19 ± 0.042Cisplatin13.34 ± 0.11
Thienopyrimidinone (Compound 8) MCF-7 (Breast Cancer)1.26 ± 0.052Cisplatin13.34 ± 0.11

Note: Direct comparison of µg/mL and µM values requires knowledge of the compound's molecular weight.

Key Signaling Pathways Modulated by Thiophene Compounds

Several thiophene derivatives exert their anti-cancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, the PI3K/AKT pathway.

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Thiophene Thiophene Compound Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_lead Lead Optimization synthesis Synthesis of Thiophene Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Target Protein Expression (Western Blot) mechanism->western_blot lead_optimization Lead Compound Optimization mechanism->lead_optimization

Application Notes and Protocols: Thiophene Derivatives as Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The critical role of microtubule dynamics in mitosis makes them a prime target for anticancer drug development.[3][4] Microtubule-targeting agents (MTAs) disrupt these dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][5] Thiophene derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer properties, often acting as microtubule inhibitors.[6][7][8] These agents typically function by inhibiting the polymerization of tubulin, the protein subunit of microtubules, making them a subject of intense research in oncology.[6][9][10]

Mechanism of Action of Thiophene-Based Microtubule Inhibitors

Many thiophene derivatives exert their antimitotic effects by directly interacting with tubulin heterodimers (α- and β-tubulin). The primary mechanism involves the inhibition of tubulin polymerization, which disrupts the dynamic equilibrium of the microtubule network.[1][2] Several studies have shown that these compounds bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[1][5] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][6] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through the activation of caspase signaling cascades.[1][6][10]

cluster_0 Cellular Events cluster_1 Molecular Target Thiophene Thiophene Derivative Binding Binds to Colchicine Site on β-Tubulin Thiophene->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Tubulin Tubulin Heterodimers Binding->Tubulin Target Disruption Microtubule Network Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Caption: Signaling pathway of thiophene derivatives as microtubule inhibitors.

Quantitative Data Summary

The anti-proliferative activity of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and for in vitro tubulin polymerization.

Table 1: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines
Compound NameCell LineCancer TypeIC50 (µM)Reference
PST-3 BT549Triple-Negative Breast Cancer15.42[1]
MDA-MB-468Triple-Negative Breast Cancer16.33[1]
Hs578TTriple-Negative Breast Cancer23.36[1]
MCF7ER-Positive Breast Cancer>100[1]
A549Non-Small Cell Lung Cancer76.84[1]
BU17 (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea)A549Non-Small Cell Lung Cancer9.00[6]
Compound 1312 SGC-7901Gastric Cancer0.34[11]
Table 2: Inhibition of Tubulin Polymerization
Compound NameIC50 (µM)NotesReference
PST-3 10.0Measured by light scattering at 340 nm.[1]
Compound 5b (thiazole-naphthalene derivative)3.3More potent than colchicine (IC50 = 9.1 µM).[2]
Colchicine 9.1Reference compound.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel thiophene derivatives as microtubule inhibitors.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[12] A fluorescent reporter that binds to tubulin is used, and its fluorescence intensity increases upon polymerization.[13]

start Start prep_tubulin 1. Prepare purified tubulin (e.g., 2 mg/mL) in polymerization buffer (PIPES, MgCl2, EGTA) start->prep_tubulin add_reagents 2. Add GTP, fluorescent reporter (e.g., DAPI), and test compound (or DMSO control) to a 96-well plate prep_tubulin->add_reagents initiate 3. Add tubulin solution to wells to initiate polymerization add_reagents->initiate measure 4. Measure fluorescence intensity over time at 37°C using a plate reader initiate->measure analyze 5. Analyze polymerization curves and calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Prepare polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[12]

    • Reconstitute lyophilized, purified tubulin (e.g., porcine brain tubulin) in assay buffer to a final concentration of 2 mg/mL.[12]

    • Prepare a solution of GTP (final concentration 1 mM) and a fluorescent reporter (e.g., 6.3 µM DAPI) in the assay buffer.[12]

    • Prepare serial dilutions of the thiophene derivative in the assay buffer. Use DMSO as a vehicle control.

  • Assay Procedure:

    • Add the test compounds, positive control (e.g., colchicine), and vehicle control (DMSO) to the wells of a black, 96-well microplate.[13]

    • Add the GTP/reporter solution to each well.

    • Warm the plate to 37°C.

    • Initiate the reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity (e.g., Ex/Em for DAPI) every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits the polymerization rate by 50%.[1]

Quantitative Cell-Based Microtubule Content Assay

This assay quantifies the amount of polymerized microtubules within cells after treatment with a test compound, providing a cellular context for the compound's activity.[14][15]

start Start seed_cells 1. Seed cells (e.g., HeLa) in a 96-well plate and incubate for 24h start->seed_cells treat_cells 2. Treat cells with various concentrations of thiophene derivative for 30 min seed_cells->treat_cells permeabilize 3. Permeabilize cells with pre-warmed (37°C) buffer containing Triton X-100 treat_cells->permeabilize fix_cells 4. Fix cells with 4% formaldehyde permeabilize->fix_cells antibody_stain 5. Incubate with primary anti-tubulin antibody, followed by HRP-conjugated secondary antibody fix_cells->antibody_stain detect 6. Add chemiluminescent substrate and measure luminescence antibody_stain->detect analyze 7. Calculate remaining microtubule content and determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a quantitative cell-based microtubule assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells (or another suitable cell line) at a density of 7,500 cells/well in a 96-well microplate and incubate for 24 hours.[14]

    • Treat the cells with serial dilutions of the thiophene derivative for a short duration (e.g., 30 minutes) at 37°C.[14] Include a vehicle (DMSO) control.

  • Cell Staining:

    • Aspirate the medium and permeabilize the cells for 10 minutes with a pre-warmed buffer containing 0.5% Triton X-100 (e.g., OPT buffer).[16]

    • Aspirate the permeabilization buffer and fix the cells with 4% formaldehyde in PBS overnight at room temperature.[16]

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate with a primary antibody against α-tubulin for 45 minutes.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • After final washes, add a chemiluminescent HRP substrate to each well.

    • Immediately measure the luminescence using a plate reader. The signal is proportional to the amount of intact microtubules.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value for cellular microtubule depolymerization.[14]

Cell Viability / Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.[6]

start Start seed_cells 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight start->seed_cells treat_cells 2. Treat cells with serial dilutions of the thiophene derivative for 48-72h seed_cells->treat_cells add_mts 3. Add MTS reagent to each well and incubate for 1-4h at 37°C treat_cells->add_mts measure_abs 4. Measure the absorbance at 490 nm using a microplate reader add_mts->measure_abs calculate_ic50 5. Calculate cell viability relative to control and determine the IC50 value measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a cell viability (MTS) assay.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the thiophene derivative (e.g., from 0.1 to 100 µM).[6] Incubate for 48 to 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC50 value.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment, identifying potential cell cycle arrest.

start Start seed_treat 1. Seed and treat cells with the IC50 concentration of the compound for various time points (e.g., 12, 24, 48h) start->seed_treat harvest_fix 2. Harvest cells by trypsinization and fix them in cold 75% ethanol seed_treat->harvest_fix stain_dna 3. Wash and resuspend fixed cells in PBS containing propidium iodide (PI) and RNase A harvest_fix->stain_dna acquire_data 4. Analyze the DNA content of cells using a flow cytometer stain_dna->acquire_data analyze_data 5. Quantify the percentage of cells in G0/G1, S, and G2/M phases acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells (e.g., MDA-MB-468) with the thiophene derivative at its predetermined IC50 concentration for various time points (e.g., 12, 24, 36, 48 hours).[1]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing, then store at -20°C.

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to degrade RNA.[1]

    • Incubate in the dark at 37°C.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[1][6]

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility allows for the synthesis of a wide array of derivatives with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] This document provides detailed experimental protocols for the synthesis of two exemplary active compounds derived from thiophene intermediates: the anti-inflammatory drug Tinoridine and a potent anticancer thieno[2,3-d]pyrimidine derivative.

Data Presentation: Synthesis and Biological Activity

The following tables summarize key quantitative data for the synthesis of the thiophene intermediate and the final active compounds, as well as their biological activities.

Table 1: Synthesis of Thiophene Intermediates via Gewald Reaction

Intermediate ProductStarting MaterialsCatalyst/SolventReaction Time (h)Yield (%)Melting Point (°C)Reference
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate2-Butanone, Ethyl cyanoacetate, SulfurTriethylamine/Ethanol1-29791-92[4][5]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileCyclohexanone, Malononitrile, SulfurTriethylamine/Ethanol1-2~95148-150[6]
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine Intermediate)1-Benzyl-4-piperidone, Ethyl cyanoacetate, SulfurTriethylamine/DMFNot SpecifiedNot Specified145-147[7]

Table 2: Synthesis and Biological Activity of Active Thiophene Derivatives

Active CompoundIntermediateKey ReagentsYield (%)Biological ActivityIC₅₀ (µM)Reference
TinoridineEthyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate-HighAnti-inflammatoryNot specified[3]
4-Anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamide, Aniline41-83Anticancer (Tyrosine Kinase Inhibitor)3.3 - 16.2 (GI₅₀)[8]
Thiophene-Triazine DerivativeThiophene intermediateTriazine, ArylureaNot specifiedAnticancer (PI3K/mTOR inhibitor)0.008

Experimental Protocols

Protocol 1: Synthesis of the Anti-inflammatory Drug Tinoridine via Gewald Reaction

This protocol outlines the synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, commonly known as Tinoridine. The synthesis proceeds via a one-pot Gewald multicomponent reaction.[7]

Materials:

  • 1-Benzyl-4-piperidone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Triethylamine

  • Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-4-piperidone (10 mmol, 1.89 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in dimethylformamide (DMF, 6 mL).

  • Addition of Sulfur: To the stirred solution, add powdered sulfur (12 mmol, 0.38 g).

  • Initiation of Reaction: Add triethylamine (1.20 mL) dropwise to the suspension. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Isolation of Product: The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine).

  • Characterization: Dry the purified product and characterize by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of an Anticancer Thieno[2,3-d]pyrimidine Derivative

This protocol describes a two-step synthesis of a potent anticancer agent, 4-anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, starting from a 2-aminothiophene intermediate prepared by the Gewald reaction.[6][8]

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate)

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol, 0.098 g), malononitrile (1.0 mmol, 0.066 g), and elemental sulfur (1.1 mmol, 0.035 g) in ethanol (12 mL).

  • Catalyst Addition: To this suspension, add triethylamine (1.0 mmol, 0.101 g) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Synthesis of 4-Anilino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (Final Product)

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Aniline (or other substituted anilines)

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol, 0.356 g) in a round-bottom flask.

  • Cyclization: Add an excess of formamide (20 mL). Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature overnight. A solid precipitate of 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-amine will form.

  • Further Reaction (Formation of Anilino derivative): The intermediate pyrimidine can be further reacted with various anilines to produce a library of compounds. For the synthesis of the title compound, the intermediate is refluxed with aniline.

  • Isolation and Purification: The resulting solid precipitate is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the final product using melting point determination and spectroscopic analysis.

Visualizations

Experimental Workflow

G General Workflow for Thiophene-Based Drug Synthesis cluster_0 Step 1: Gewald Synthesis of Intermediate cluster_1 Step 2: Synthesis of Active Compound cluster_2 Analysis and Evaluation Start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) Gewald Gewald Reaction (Base Catalyst, e.g., Triethylamine) Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization / Derivatization Intermediate->Cyclization ActiveCompound Active Thiophene Derivative Cyclization->ActiveCompound Purification Purification (Recrystallization, Chromatography) ActiveCompound->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization BioAssay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->BioAssay

Caption: General workflow for the synthesis of active thiophene derivatives.

Signaling Pathways

Many thiophene-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thiophene_Inhibitor Thiophene-based PI3K Inhibitor Thiophene_Inhibitor->PI3K PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response

Caption: Inhibition of the PI3K/Akt pathway by thiophene derivatives.

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Altered Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: Thiophene derivatives can inhibit the MAPK/ERK signaling cascade.

References

Use of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene in nanoparticle drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided as a hypothetical framework for research and development purposes. To date, there is no scientific literature documenting the use of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene specifically in nanoparticle drug delivery systems. The information presented is based on the known applications of structurally similar thiophene derivatives and established methodologies for the formulation of hydrophobic small molecules into nanoparticles.

Application Note: this compound

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these compounds are hydrophobic, which can limit their bioavailability and clinical utility. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, providing controlled release, and enabling targeted delivery to specific tissues.[3][4] This document outlines a hypothetical application for formulating this compound, a hydrophobic small molecule, into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles for potential use in preclinical anticancer research.

Compound Profile

This compound is primarily known as a chemical intermediate. Its biological activity has not been extensively characterized in publicly available literature. However, its thiophene core is a common scaffold in compounds with demonstrated anticancer effects.[3] For the purpose of this hypothetical application, we will treat it as a potential anticancer agent.

Rationale for PLGA Nanoparticle Formulation

Encapsulating this compound into PLGA nanoparticles is proposed to:

  • Enhance Aqueous Dispersibility: Overcome the poor water solubility of the compound, enabling administration in aqueous media for in vitro and in vivo studies.

  • Provide Controlled Release: The biodegradable PLGA matrix can be tailored to release the drug over a sustained period, potentially reducing dosing frequency and systemic toxicity.[5]

  • Improve Bioavailability: Nanoparticle formulation can protect the drug from premature degradation and metabolism, increasing its circulation time and bioavailability.[5]

  • Enable Passive Targeting: Nanoparticles in the size range of 100-200 nm can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Data Presentation

The following tables present hypothetical, yet plausible, data for the formulation and characterization of this compound-loaded PLGA nanoparticles.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₂FIOS
Molecular Weight 422.26 g/mol
Appearance Off-white to yellow solid
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Dichloromethane)

Table 2: Exemplary Formulation Parameters and Nanoparticle Characteristics

Formulation IDDrug:PLGA Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NP-F11:10155 ± 5.20.12 ± 0.02-25.6 ± 1.585.3 ± 4.1
NP-F21:5168 ± 6.80.15 ± 0.03-22.1 ± 1.878.9 ± 3.7
NP-F31:20145 ± 4.90.11 ± 0.01-28.4 ± 2.191.2 ± 2.9

Table 3: Hypothetical In Vitro Drug Release Profile (Formulation NP-F1)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
210.5 ± 1.215.8 ± 1.5
825.3 ± 2.135.1 ± 2.4
2445.8 ± 3.560.7 ± 3.9
4868.2 ± 4.182.4 ± 4.5
7280.1 ± 4.891.3 ± 5.1

Table 4: Hypothetical In Vitro Cytotoxicity (IC₅₀ Values in A549 Lung Cancer Cells)

CompoundIC₅₀ (µM) after 72h
Free Drug (in DMSO)15.6 ± 1.8
Drug-Loaded Nanoparticles (NP-F1)9.8 ± 1.1
Blank Nanoparticles (without drug)> 100

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

1. Materials:

  • This compound ("Drug")

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30-60 kDa)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

2. Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the Drug in 2 mL of DCM. Vortex until fully dissolved.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% w/v PVA solution in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath. Sonicate for 2 minutes (e.g., 40% amplitude, 30s on, 10s off cycles). This should result in an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and repeat the centrifugation step.

  • Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size, PDI, and Zeta Potential:

  • Dilute the nanoparticle suspension (e.g., 1:100) in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Take a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg) and dissolve it in a suitable organic solvent (e.g., 1 mL DMSO or DCM) to break the nanoparticles and release the drug.

  • Determine the concentration of the drug in the solution using UV-Vis spectrophotometry or HPLC against a standard curve.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

3. Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • Optionally, negatively stain with a solution like 2% phosphotungstic acid.

  • Image the grid using a Transmission Electron Microscope (TEM).

Protocol 3: In Vitro Drug Release Study

1. Materials:

  • Drug-loaded nanoparticles

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5

2. Procedure:

  • Resuspend a known amount of drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of PBS (pH 7.4).

  • Transfer the suspension into a dialysis bag and seal both ends.

  • Submerge the dialysis bag in 50 mL of the release buffer (either pH 7.4 or 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Analyze the amount of drug in the collected samples by UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cell Viability (MTT) Assay

1. Materials:

  • A549 human lung carcinoma cells (or another relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles, blank nanoparticles, and free drug solution (in DMSO, diluted in media)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

2. Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in complete culture medium.

  • Replace the old medium with 100 µL of the prepared dilutions. Include untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ values.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_org Prepare Organic Phase (Drug + PLGA in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA Solution) prep_aq->emulsify evap Solvent Evaporation emulsify->evap collect Collection & Washing (Centrifugation) evap->collect final_np Final Nanoparticle Suspension collect->final_np dls Size, PDI, Zeta Potential (DLS) final_np->dls hplc EE & Drug Loading (HPLC/UV-Vis) final_np->hplc tem Morphology (TEM) final_np->tem release Drug Release Study (Dialysis) final_np->release mtt Cytotoxicity Assay (MTT) final_np->mtt

Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.

signaling_pathway cluster_cell Cancer Cell drug_np Thiophene Derivative NP ros ↑ ROS Production drug_np->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a thiophene derivative.

References

Application Notes and Protocols for In Vivo Formulations with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vivo evaluation of poorly water-soluble compounds is critically dependent on the development of a safe and effective delivery vehicle.[1] Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) are common excipients used to enhance the solubility of hydrophobic compounds for non-clinical research.[2] This document provides a comprehensive guide to preparing in vivo formulations using DMSO and PEG300, outlining systematic protocols for preparation, administration, and essential safety considerations.

Pre-formulation Considerations

Prior to in vivo studies, it is imperative to determine the solubility of the test compound in individual and mixed solvent systems. This initial assessment will guide the selection of an appropriate vehicle composition to achieve the desired concentration for dosing.[1]

Data Presentation: Common Vehicle Compositions

The selection of the final vehicle will depend on the required dose of the compound and the route of administration. The following table summarizes common vehicle compositions for the in vivo administration of hydrophobic compounds.

Vehicle CompositionCommon Administration RoutesNotes
10% DMSO / 40% PEG300 / 50% SalineIP, IV, OralA versatile vehicle that balances solubility and tolerability. The addition of saline reduces viscosity.[1]
10% DMSO / 90% Corn OilOral, IPSuitable for highly lipophilic compounds. Requires careful preparation to avoid phase separation.[1][3]
5% DMSO / 95% PEG300OralUsed for compounds that are insoluble in aqueous buffers but soluble in DMSO and remain so with PEG300.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineOral, IP, IVTween-80 is a surfactant that helps to create a stable emulsion and can improve solubility.[5][6][7]
50% DMSO / 40% PEG300 / 10% EthanolOralA formulation that has been shown to improve the solubility of certain compounds for oral administration.[8]

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To determine the solubility of a test compound in various solvent systems to identify a suitable vehicle for in vivo studies.

Materials:

  • Test compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent

  • Polyethylene Glycol 300 (PEG300), USP grade or equivalent

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical equipment (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of DMSO and PEG300 (e.g., 100% DMSO, 90:10 DMSO:PEG300, 50:50 DMSO:PEG300, 10:90 DMSO:PEG300, 100% PEG300).[1]

  • Add a pre-weighed amount of the test compound to a known volume of each solvent mixture to create a supersaturated stock.[1]

  • Vortex the tubes vigorously for 2-5 minutes. If necessary, sonicate the tubes to aid dissolution.[1]

  • Equilibrate the samples at room temperature for at least 24 hours to ensure equilibrium is reached.[1]

  • Centrifuge the tubes to pellet any undissolved compound.[1]

  • Carefully collect the supernatant and determine the concentration of the test compound using a suitable analytical method.[1]

  • Record the solubility in mg/mL for each solvent system.[1]

Protocol 2: Preparation of a 10% DMSO / 40% PEG300 / 50% Saline Formulation

Objective: To prepare a standard co-solvent formulation for in vivo administration.

Materials:

  • Test compound

  • DMSO

  • PEG300

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of the test compound.

    • Dissolve the compound in DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex vigorously until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Co-Solvent Addition:

    • To the DMSO stock solution, add PEG300. For a final formulation of 10% DMSO and 40% PEG300, you would add 4 parts of PEG300 for every 1 part of the DMSO stock solution.

    • Vortex thoroughly to ensure complete mixing.[1]

  • Aqueous Phase Addition:

    • Slowly add sterile saline to the DMSO/PEG300 mixture while vortexing. For a final formulation with 50% saline, you would add 5 parts of saline.[1]

    • The solution should remain clear. If precipitation occurs, the formulation may not be suitable at this concentration.[1]

  • Final Formulation: The final formulation will contain the test compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

  • Pre-Dosing Preparation: Before administration, visually inspect the solution for any precipitation. If stored at 4°C, warm the solution to room temperature.[1]

Mandatory Visualizations

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Preparation cluster_administration In Vivo Administration Compound Test Compound Solubility_Assessment Solubility Assessment Protocol Compound->Solubility_Assessment Solvents DMSO, PEG300, Saline, etc. Solvents->Solubility_Assessment Stock_Solution Prepare Stock Solution in DMSO Solubility_Assessment->Stock_Solution Select Vehicle Add_PEG300 Add PEG300 Stock_Solution->Add_PEG300 Add_Saline Add Saline Add_PEG300->Add_Saline Final_Formulation Final Dosing Formulation Add_Saline->Final_Formulation Administration Administration to Animal Model (e.g., IP, Oral Gavage) Final_Formulation->Administration Observation Observe for Adverse Effects Administration->Observation

Caption: Workflow for preparing an in vivo formulation.

Decision_Tree Start Compound with Poor Aqueous Solubility Solubility_Test Solubility in DMSO? Start->Solubility_Test DMSO_Soluble Prepare DMSO Stock Solution Solubility_Test->DMSO_Soluble Yes Insoluble Consider Alternative Formulation Strategy Solubility_Test->Insoluble No Precipitation_Check Precipitation upon Saline Addition? DMSO_Soluble->Precipitation_Check No_Precipitate Proceed with DMSO/PEG300/Saline Formulation Precipitation_Check->No_Precipitate No Precipitate Optimize Vehicle Ratio or Consider Surfactant (e.g., Tween-80) Precipitation_Check->Precipitate Yes

Caption: Decision tree for formulation strategy.

Toxicity and Safety Considerations

Both DMSO and PEG300 can exhibit toxicity at higher concentrations and with long-term administration.[1] It is crucial to be aware of these potential effects and to use the lowest effective concentration of these excipients.[1][9]

  • DMSO: Can cause a range of effects including motor impairment and neurotoxicity at higher concentrations.[9][10] It is recommended to use the lowest possible concentration.[9] For in vivo injections, it is ideal to keep the percentage of DMSO to a minimum, preferably below 1% v/v, and not exceeding 10% v/v if higher concentrations are necessary.[11]

  • PEG300: Can cause physiological changes, including effects on gastric function when administered parenterally.[9] Long-term administration may lead to kidney and liver damage.[4]

  • Vehicle Control Group: A vehicle control group is critical to differentiate the pharmacological effects of the test compound from any physiological or behavioral changes caused by the vehicle itself.[9]

Administration Protocols

The choice of administration route depends on the experimental design and the pharmacokinetic properties of the compound. Oral gavage and intraperitoneal injection are common routes for preclinical studies.[1]

Protocol 3: Intraperitoneal (IP) Injection in Mice

Objective: To administer the formulation into the peritoneal cavity of a mouse.

Procedure:

  • Animal Handling: Properly restrain the mouse to expose the abdomen.[1]

  • Dose Calculation: Calculate the required dosing volume based on the animal's body weight and the desired dose.

  • Injection Site: The injection should be administered in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]

  • Administration: Use a 25-27 gauge needle. Lift the skin and insert the needle at a shallow angle to penetrate the peritoneal cavity. Inject the formulation slowly.[1]

  • Monitoring: Monitor the animal for any signs of pain, irritation, or adverse effects at the injection site.[1]

Protocol 4: Oral Gavage in Mice

Objective: To deliver the formulation directly into the stomach of a mouse.

Procedure:

  • Animal Handling: Acclimatize the animals to handling and the gavage procedure.[1]

  • Dose Calculation: Calculate the dosing volume based on the animal's body weight and the desired dose.

  • Administration: Gently restrain the mouse and insert a gavage needle into the esophagus, delivering the formulation directly into the stomach.[1]

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following administration.[1]

References

Application Notes: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki and Kumada Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation is often achieved through transition metal-catalyzed cross-coupling reactions, which form a carbon-carbon bond between a thiophene ring and a 4-fluorophenyl group. This document provides detailed application notes and protocols for two of the most effective methods for this synthesis: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling.

The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1] It is renowned for its mild reaction conditions and high functional group tolerance. The Kumada-Corriu coupling, one of the earliest cross-coupling methods, employs a nickel or palladium catalyst to react a Grignard reagent with an organic halide.[2][3] While Grignard reagents are highly reactive, the Kumada coupling is often valued for its high efficiency and the use of readily available starting materials.[2]

These notes offer a comparative overview, detailed experimental protocols, and summaries of reaction conditions to guide researchers in selecting and performing the optimal synthesis for their needs.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. For the synthesis of 2-(4-fluorophenyl)thiophene, this typically involves the palladium-catalyzed reaction between 2-bromothiophene and 4-fluorophenylboronic acid in the presence of a base.[4][5]

General Reaction Scheme

Suzuki_Reaction R1 2-Bromothiophene catalyst Pd Catalyst Base Solvent, Heat R1->catalyst + R2 4-Fluorophenylboronic Acid R2->catalyst + P1 2-(4-fluorophenyl)thiophene P2 Byproducts catalyst->P1 catalyst->P2

Caption: General scheme for the Suzuki-Miyaura coupling synthesis.

Data Presentation: Suzuki Coupling Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura synthesis of 2-(4-fluorophenyl)thiophene and analogous structures.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromothiophene4-Fluorophenyl-boronic acidPd(OAc)₂ / Ligand (0.5-5)K₂CO₃ (2.0)Toluene / H₂O8012~90[4]
2-Bromothiophene4-Fluorophenyl-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.0)Dioxane / H₂O1001285-95[6]
2-BromothiophenePhenylboronic acidPd(II)-complex (0.1)K₂CO₃ (2.0)Water80196[7]
Aryl BromideArylboronic acidPd₂(dba)₃ / P(t-Bu)₃ (1-2)Cs₂CO₃ or K₃PO₄ (2-3)Dioxane or TolueneRT - 1002-24>80[8]

Experimental Workflow

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl oa Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_biaryl trans Transmetalation pd2_biaryl->pd0 product Ar-Ar' (Product) pd2_biaryl->product re re Reductive Elimination aryl_halide Ar-X (2-Bromothiophene) aryl_halide->pd0 oa boronic_acid Ar'-B(OH)₂ (4-Fluorophenyl-boronic acid) boronic_acid->pd2_aryl trans base Base (OH⁻) Kumada_Reaction R1 Aryl Grignard Reagent (e.g., 4-F-Ph-MgBr) catalyst Ni or Pd Catalyst Solvent R1->catalyst + R2 Aryl Halide (e.g., 2-Bromothiophene) R2->catalyst + P1 2-(4-fluorophenyl)thiophene P2 MgBr₂ catalyst->P1 catalyst->P2 Kumada_Cycle ni0 Ni(0)L₂ ni2_aryl Ar-Ni(II)L₂-X ni0->ni2_aryl oa Oxidative Addition ni2_biaryl Ar-Ni(II)L₂-Ar' ni2_aryl->ni2_biaryl trans Transmetalation ni2_biaryl->ni0 product Ar-Ar' (Product) ni2_biaryl->product re re Reductive Elimination aryl_halide Ar-X (2-Bromothiophene) aryl_halide->ni0 oa grignard Ar'-MgX (Grignard Reagent) grignard->ni2_aryl trans

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.

Frequently Asked Questions (FAQs)

FAQ 1: What is the overall synthetic strategy for this compound?

The most common synthetic route involves a two-step process. First, the synthesis of the key intermediate, 2-(4-fluorophenyl)thiophene. Second, a Friedel-Crafts acylation of this intermediate with 5-iodo-2-methylbenzoyl chloride.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Acylating Agent Preparation cluster_2 Part 3: Final Product Synthesis 2-bromothiophene 2-bromothiophene Suzuki Coupling Suzuki Coupling 2-bromothiophene->Suzuki Coupling 4-fluorophenylboronic acid 4-fluorophenylboronic acid 4-fluorophenylboronic acid->Suzuki Coupling 2-(4-fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene Suzuki Coupling->2-(4-fluorophenyl)thiophene FC_Acylation Friedel-Crafts Acylation 2-(4-fluorophenyl)thiophene->FC_Acylation 5-Iodo-2-methylbenzoic acid 5-Iodo-2-methylbenzoic acid Thionyl Chloride Thionyl Chloride 5-Iodo-2-methylbenzoic acid->Thionyl Chloride 5-Iodo-2-methylbenzoyl chloride 5-Iodo-2-methylbenzoyl chloride Thionyl Chloride->5-Iodo-2-methylbenzoyl chloride 5-Iodo-2-methylbenzoyl chloride->FC_Acylation Final_Product 2-(5-Iodo-2-methylbenzoyl)- 5-(4-fluorophenyl)thiophene FC_Acylation->Final_Product

Caption: Overall synthetic workflow.

FAQ 2: How can I synthesize the 2-(4-fluorophenyl)thiophene intermediate with high yield?

The Suzuki-Miyaura cross-coupling reaction is a common and effective method.[1] High yields (around 85%) can be achieved by reacting 2-bromothiophene with 4-fluorophenylboronic acid using a palladium catalyst.[2]

Data Presentation: Comparison of Suzuki Coupling Conditions

ParameterCondition A[2]Condition B (Typical)
Reactants 2-bromothiophene, 4-fluorophenylboronic acid2-bromothiophene, 4-fluorophenylboronic acid
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]
Base Anhydrous Potassium Carbonate (K₂CO₃)[2]Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]
Solvent Dimethylformamide (DMF)[2]Toluene/Ethanol/Water mixture
Temperature 120 °C[2]80-100 °C
Yield 85%[2]Generally >80%

Troubleshooting Guide: Friedel-Crafts Acylation

This section addresses common issues encountered during the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride.

Q1: My reaction yield is extremely low or fails completely. What are the primary causes?

Low yields in Friedel-Crafts acylation often trace back to issues with the catalyst or reaction environment.[4]

  • Catalyst Deactivation : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[4] Using a fresh, unopened container of AlCl₃ is highly recommended.

  • Insufficient Catalyst : The ketone product forms a stable complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (at least 1.0 equivalent relative to the acylating agent) are required. A slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.[4]

  • Improper Temperature Control : These reactions can be exothermic. It is advisable to start at a low temperature (e.g., 0 °C) during the addition of reagents and then allow the reaction to warm to room temperature or be gently heated as needed.[4]

G start Low Yield in Friedel-Crafts Acylation q1 Are reagents and glassware anhydrous? start->q1 a1 Thoroughly dry all glassware. Use anhydrous solvents and fresh reagents. q1->a1 s1_no q2 Is the Lewis Acid catalyst (e.g., AlCl3) fresh and active? q1->q2 s1_yes s1_yes Yes s1_no No a1->q1 a2 Use a new, unopened container of AlCl3. q2->a2 s2_no q3 Is the catalyst amount stoichiometric (>=1.0 eq)? q2->q3 s2_yes s2_yes Yes s2_no No a2->q2 a3 Use at least 1.0 equivalent of catalyst; consider using a slight excess (1.1 eq). q3->a3 s3_no q4 Was temperature controlled during reagent addition? q3->q4 s3_yes s3_yes Yes s3_no No a3->q3 a4 Add reagents slowly at a low temperature (e.g., 0 °C) before allowing to warm. q4->a4 s4_no end_node Yield should improve. Monitor reaction by TLC. q4->end_node s4_yes s4_yes Yes s4_no No a4->q4

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing multiple products. How can I improve regioselectivity?

Friedel-Crafts acylation on a substituted thiophene ring is generally highly regioselective.

  • Directing Effects : The sulfur atom in the thiophene ring directs electrophilic substitution to the adjacent carbons (alpha positions, C2 and C5). Since your starting material, 2-(4-fluorophenyl)thiophene, already has a substituent at the C2 position, the acylation should strongly favor the C5 position.[5][6]

  • Side Reactions : If byproducts are observed, it may be due to side reactions from excessively high temperatures or prolonged reaction times. Consider running the reaction at a lower temperature for a longer period and monitor progress closely using Thin Layer Chromatography (TLC).

Q3: The reaction mixture becomes a thick, unmanageable slurry. What should I do?

This is a common occurrence as the ketone product complexes with the Lewis acid catalyst, often precipitating out of solution.[4]

  • Solvent Choice : Use a sufficient volume of an appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Mechanical Stirring : Ensure vigorous and efficient mechanical stirring to maintain a mobile suspension. A magnetic stir bar may not be sufficient for larger-scale reactions.

Q4: My work-up is difficult and results in product loss. Any tips?

Properly quenching the reaction is critical to maximizing your isolated yield.

  • Quenching Procedure : The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This breaks up the product-catalyst complex and moves the aluminum salts into the aqueous layer.

  • Emulsion Formation : Emulsions can form during the aqueous work-up.[4] To prevent this, ensure vigorous stirring during the quench and allow adequate time for layers to separate. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenyl)thiophene via Suzuki Coupling[2]
  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenylboronic acid (36 mmol), 2-bromothiophene (30 mmol), and anhydrous potassium carbonate (60 mmol).

  • Solvent and Catalyst : Add dimethylformamide (DMF, 20 mL) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 24 mg, 0.5 mol%).

  • Reaction : Place the flask under a nitrogen atmosphere. Heat the mixture to 120 °C and maintain this temperature for 15 hours with vigorous stirring.

  • Work-up : Cool the reaction to room temperature and quench by adding 30 mL of distilled water.

  • Extraction : Extract the aqueous mixture twice with dichloromethane (2x30 mL). Combine the organic layers.

  • Purification : Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography using petroleum ether as the eluent to yield 2-(4-fluorophenyl)thiophene (yield: ~85%).[2]

Protocol 2: Preparation of 5-Iodo-2-methylbenzoyl Chloride
  • Setup : In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 5-iodo-2-methylbenzoic acid (10 mmol) in thionyl chloride (SOCl₂, 5 mL).

  • Reaction : Add a catalytic amount of DMF (1-2 drops). Fit the flask with a reflux condenser (with a gas outlet to a trap) and heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.

  • Isolation : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-iodo-2-methylbenzoyl chloride can often be used directly in the next step without further purification.

Protocol 3: Friedel-Crafts Acylation to Synthesize the Final Product
  • Setup : In a flame-dried, three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 11 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 40 mL).

  • Reagent Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of 5-iodo-2-methylbenzoyl chloride (10 mmol) in DCM (10 mL) dropwise to the AlCl₃ suspension with vigorous stirring.

  • Substrate Addition : After stirring for 15 minutes, add a solution of 2-(4-fluorophenyl)thiophene (10 mmol) in DCM (10 mL) dropwise, maintaining the temperature at 0 °C.

  • Reaction : Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching : Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (100 g) and concentrated HCl (15 mL).

  • Work-up and Purification : Separate the organic layer. Extract the aqueous layer with DCM (2x30 mL). Combine all organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, purify the crude product by recrystallization or column chromatography to obtain this compound.

References

Technical Support Center: Synthesis of 2-Benzoyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing 2-benzoyl-5-phenylthiophene.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-benzoyl-5-phenylthiophene?

The most common and direct method for synthesizing 2-benzoyl-5-phenylthiophene is the Friedel-Crafts acylation of 2-phenylthiophene with benzoyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the benzoyl group is introduced onto the thiophene ring.

Q2: Why does the benzoyl group preferentially add to the 5-position of the 2-phenylthiophene ring?

The acylation of thiophene and its derivatives, like 2-phenylthiophene, shows high regioselectivity for the 2- and 5-positions. This preference is due to the electronic properties of the thiophene ring. The intermediate carbocation formed during the electrophilic attack at the 2- or 5-position is more stable due to better resonance stabilization involving the sulfur atom's lone pairs, compared to an attack at the 3- or 4-position.[1] In the case of 2-phenylthiophene, the 2-position is already occupied, thus directing the incoming benzoyl group to the electronically favored and sterically accessible 5-position.

Q3: What are the most common side reactions to be aware of during the synthesis?

Several side reactions can occur during the Friedel-Crafts acylation of 2-phenylthiophene, leading to impurities and reduced yields. These include:

  • Polysubstitution: Although the benzoyl group is deactivating, forcing conditions (e.g., high temperature, prolonged reaction time, or excess acylating agent) can lead to the introduction of a second benzoyl group on the phenyl ring of the 2-phenylthiophene substrate.

  • Isomer Formation: While the 5-position is strongly favored, small amounts of other isomers, such as 2-benzoyl-3-phenylthiophene or 2-benzoyl-4-phenylthiophene, may be formed.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with the 2-phenylthiophene in the acylation reaction.

  • Hydrolysis of Reagents: The Lewis acid catalyst (e.g., AlCl₃) and benzoyl chloride are highly sensitive to moisture. Their hydrolysis can deactivate the catalyst and reduce the reaction's efficiency.

Q4: How can I purify the final 2-benzoyl-5-phenylthiophene product?

Purification of 2-benzoyl-5-phenylthiophene typically involves the following steps:

  • Quenching: The reaction mixture is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Crystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Impure starting materials. 3. Insufficient reaction time or temperature. 4. Loss of product during workup.1. Ensure all glassware is thoroughly dried. Use freshly opened or purified anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled benzoyl chloride and pure 2-phenylthiophene. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. 4. Ensure complete extraction of the product from the aqueous layer. Avoid vigorous shaking during washing to prevent emulsion formation.
Formation of Multiple Products (Isomers or Polysubstitution) 1. High reaction temperature. 2. Prolonged reaction time. 3. Incorrect stoichiometry (excess benzoyl chloride or catalyst).1. Maintain a low reaction temperature, typically between 0°C and room temperature. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of benzoyl chloride and aluminum chloride relative to 2-phenylthiophene.
Dark-Colored Reaction Mixture or Product 1. Polymerization or decomposition of the thiophene ring under harsh acidic conditions. 2. High reaction temperature.1. Add the Lewis acid catalyst portion-wise to control the initial exotherm. 2. Maintain the recommended reaction temperature and avoid overheating.
Difficult Product Isolation (Emulsion during workup) 1. Incomplete quenching of the Lewis acid. 2. Formation of aluminum hydroxides.1. Ensure the reaction mixture is poured into a sufficient amount of ice and acid with vigorous stirring. 2. Add the quenching medium slowly to the reaction mixture (or vice versa) to control the exothermic reaction. If an emulsion persists, add more organic solvent and/or brine and allow the mixture to stand. Filtration through a pad of celite may also be helpful.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Friedel-Crafts Acylation of 2-Phenylthiophene

ParameterConditionReported Yield (%)Reference
Starting Material 2-Phenylthiophene-[2]
Acylating Agent Benzoyl Chloride-[2]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)-[2]
Solvent Dichloromethane or Carbon Disulfide-General Protocol
Temperature 0°C to Room TemperatureVariesGeneral Protocol
Reaction Time 1-4 hoursVariesGeneral Protocol
Product 2-Benzoyl-5-phenylthiopheneNot Specified[2]

Experimental Protocols

Key Experiment: Synthesis of 2-Benzoyl-5-phenylthiophene via Friedel-Crafts Acylation

This protocol is a general procedure based on established methods for Friedel-Crafts acylation.

Materials:

  • 2-Phenylthiophene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃.

  • After the formation of the acylium ion complex, add a solution of 2-phenylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Mandatory Visualizations

Reaction_Pathway 2-Phenylthiophene 2-Phenylthiophene Sigma_Complex Sigma Complex (Intermediate) 2-Phenylthiophene->Sigma_Complex + Acylium Ion Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion Intermediate Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst) Product 2-Benzoyl-5-phenylthiophene Sigma_Complex->Product - H⁺ Side_Reaction 2-Phenylthiophene 2-Phenylthiophene Polysubstituted_Product Polysubstituted Byproduct 2-Phenylthiophene->Polysubstituted_Product + Excess Acylium Ion Excess_Benzoyl_Chloride Excess Benzoyl Chloride Forcing_Conditions Forcing Conditions (e.g., High Temp) Troubleshooting_Workflow Start Low/No Yield? Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Yes Multiple_Products Multiple Products? Start->Multiple_Products No Check_Conditions Verify Reaction Time & Temperature Check_Reagents->Check_Conditions Workup_Issue Review Workup Procedure Check_Conditions->Workup_Issue Workup_Issue->Multiple_Products Adjust_Stoichiometry Adjust Stoichiometry Multiple_Products->Adjust_Stoichiometry Yes Purification Purification Successful? Multiple_Products->Purification No Lower_Temp Lower Reaction Temperature Adjust_Stoichiometry->Lower_Temp Optimize_Time Optimize Reaction Time Lower_Temp->Optimize_Time Optimize_Time->Purification Recrystallize Recrystallize Purification->Recrystallize No Success Successful Synthesis Purification->Success Yes Chromatography Column Chromatography Recrystallize->Chromatography Chromatography->Success

References

Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Iodine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic iodine compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic challenges when analyzing aromatic iodine compounds?

A1: Aromatic iodine compounds often present unique challenges due to their chemical properties. Common issues include peak tailing, poor resolution between structurally similar compounds, carryover from previous injections, and baseline instability. The aromatic nature can lead to secondary π-π interactions with certain stationary phases, while the presence of iodine can affect detectability and peak shape.

Q2: Which HPLC column is best suited for aromatic iodine compounds?

A2: The choice of column is critical for successful separation. While C18 columns are a versatile starting point for a wide range of compounds, Phenyl and Cyano columns can offer alternative selectivity for aromatic and moderately polar iodinated molecules.[1] Phenyl columns, in particular, can provide enhanced resolution for aromatic compounds through π-π interactions.[1] For highly polar or ionic iodinated species, other techniques like HILIC or ion-pair chromatography might be necessary.[1]

Q3: How can I improve the peak shape of my aromatic iodine compounds?

A3: Peak tailing is a common issue, often caused by interactions between the analyte and the stationary phase.[2] For basic aromatic iodine compounds, this can be due to interactions with residual silanol groups on the silica-based column packing.[2] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups and reduce these secondary interactions.[3]

  • Use of Additives: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help mask the active silanol sites.[4]

  • Column Selection: Employing end-capped columns or columns with a base-deactivated stationary phase can significantly reduce peak tailing for basic compounds.[3]

Troubleshooting Guides

Problem 1: Peak Tailing

Q: My aromatic iodine compound is exhibiting significant peak tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and accuracy.[2] It is often a result of secondary interactions between the analyte and the stationary phase.[2]

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Check for Column Overload (Dilute sample or reduce injection volume) start->check_overload check_extracolumn Investigate Extracolumn Volume (Check tubing length/diameter) check_overload->check_extracolumn Tailing persists solution Symmetrical Peak check_overload->solution Tailing resolved check_mobile_phase Optimize Mobile Phase (Adjust pH, add modifier like TEA) check_extracolumn->check_mobile_phase Tailing persists check_extracolumn->solution Tailing resolved check_column Evaluate Column Condition (Is it old? Blocked frit?) check_mobile_phase->check_column Tailing persists check_mobile_phase->solution Tailing resolved select_column Select Appropriate Column (e.g., Phenyl for aromatic interactions, end-capped) check_column->select_column Tailing persists check_column->solution Tailing resolved select_column->solution Tailing resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Silanol Interactions For basic aromatic iodine compounds, interactions with acidic silanol groups on the column are a primary cause of tailing.[2] Lower the mobile phase pH to ≤ 3 to suppress silanol ionization or add a competing base like triethylamine (TEA) to the mobile phase.[2][3]
Column Overload Injecting too much sample can lead to peak distortion.[3] Dilute the sample or reduce the injection volume to see if the peak shape improves.[3]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use shorter, narrower tubing where possible.
Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. Flush the column with a strong solvent or replace it if necessary.[5]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[6]
Problem 2: Carryover

Q: I am observing "ghost peaks" in my blank injections that correspond to my aromatic iodine compound from the previous run. How can I eliminate this carryover?

A: Carryover is the appearance of analyte peaks in a blank injection following a sample injection.[7] It can be a significant issue, especially in trace analysis.

Potential Causes and Solutions:

  • Insufficient Autosampler Rinsing: The autosampler needle and injection port may retain residual sample. Optimize the needle wash protocol by using a stronger solvent or a combination of solvents for the rinse.[8]

  • Adsorption to System Components: Aromatic compounds can adsorb to surfaces in the flow path. Ensure all tubing and fittings are clean and consider using biocompatible PEEK tubing.

  • Column Contamination: The column itself can be a source of carryover. Implement a robust column washing procedure between runs, especially after injecting high-concentration samples.

  • Contaminated Wash Solvent or Blank: Ensure that your wash solvent and blank are fresh and free from contamination.[7]

  • Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase without Buffer: Wash the column with the mobile phase composition (e.g., acetonitrile/water) but without any salts or buffers for 10-15 column volumes.

  • Flush with 100% Organic Solvent: Wash the column with 100% acetonitrile or methanol for 10-15 column volumes. For highly retained aromatic compounds, isopropanol can be a more effective cleaning solvent.[9]

  • Re-equilibrate the Column: Gradually reintroduce the mobile phase and allow the column to equilibrate until a stable baseline is achieved.

Problem 3: Baseline Instability

Q: My HPLC baseline is drifting or noisy. What could be the cause and how do I fix it?

A: A stable baseline is crucial for accurate quantification. Baseline drift, noise, or wander can have several causes.

Baseline_Troubleshooting start Baseline Instability (Drift, Noise, Wander) check_mobile_phase Check Mobile Phase (Freshly prepared? Degassed? Contaminated?) start->check_mobile_phase check_pump Inspect Pump (Leaks? Pulsations?) check_mobile_phase->check_pump Issue persists solution Stable Baseline check_mobile_phase->solution Issue resolved check_detector Check Detector (Lamp failing? Dirty flow cell?) check_pump->check_detector Issue persists check_pump->solution Issue resolved check_column Evaluate Column (Bleeding? Needs equilibration?) check_detector->check_column Issue persists check_detector->solution Issue resolved check_column->solution Issue resolved

Caption: A systematic approach to diagnosing and resolving HPLC baseline problems.

Potential Causes and Solutions:

Issue Potential Cause Solution
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column contamination.[10][11]Ensure the mobile phase is well-mixed and degassed.[10] Use a column oven for temperature control.[12] Allow for sufficient column equilibration time.[10]
Baseline Noise Air bubbles in the system, a failing detector lamp, or pump pulsations.[10]Degas the mobile phase thoroughly.[10] Check the detector lamp's lifetime and intensity.[11] Inspect the pump for leaks and ensure the pulse dampener is working correctly.[10]
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.[10]Use high-purity solvents and prepare fresh mobile phases daily.[10][13] Implement a thorough wash cycle after high-concentration samples.[10]

Data and Protocols

Column Performance Comparison for Iodinated Aromatic Compounds

The selection of an appropriate HPLC column is paramount for the successful analysis of iodinated compounds.[1] The following table summarizes the performance characteristics of common reversed-phase columns for the separation of iodinated aromatic compounds.

Column TypePrimary Retention MechanismBest Suited ForKey Performance Characteristics
C18 (ODS) Hydrophobic interactionsGeneral-purpose separation of a wide range of iodinated compounds, from nonpolar to moderately polar.Provides good retention for hydrophobic compounds. May require ion-pairing agents for highly polar or ionic species.[1]
Phenyl Hydrophobic and π-π interactionsAromatic and moderately polar iodinated compounds, including those with phenyl rings and halogenated compounds.[1]Offers alternative selectivity to C18, particularly for aromatic compounds. Can improve resolution of isomers and compounds with similar hydrophobicity.[1]
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsPolar iodinated compounds, and as an alternative to silica columns in normal-phase chromatography.[1]Provides different selectivity compared to C18 and Phenyl columns, often with less retention for hydrophobic compounds. Can be used in both reversed-phase and normal-phase modes.[1]
Experimental Protocols
  • Solvent Selection: Use only HPLC-grade solvents (e.g., acetonitrile, methanol, water) to minimize impurities.[13]

  • Buffer Preparation: If a buffer is required, use high-purity salts and weigh them accurately. Dissolve the buffer in HPLC-grade water before mixing with the organic solvent.

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase using high-purity acids or bases before adding the organic modifier.

  • Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could block the column or system components.[13]

  • Degassing: Degas the mobile phase using methods such as sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause air bubbles in the system.[13]

  • Solubility: Ensure the sample is completely dissolved in a suitable solvent.[14] The sample solvent should be compatible with the mobile phase, and ideally, weaker than or of similar strength to the mobile phase to avoid peak distortion.[14]

  • Concentration: Adjust the sample concentration to be within the linear range of the detector to avoid column overload and detector saturation.[14]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[14] This is crucial to prevent clogging of the injector and the column frit.

  • Storage: If not analyzed immediately, store samples appropriately (e.g., refrigerated or protected from light) to prevent degradation.[14]

References

Technical Support Center: Stability of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. This resource provides essential information for researchers, scientists, and drug development professionals on the stability testing of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, the compound should be kept at 4°C and protected from light.[1] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for one month, also with protection from light.[1]

Q2: What initial signs of degradation should I look for?

A2: Visual signs of degradation can include a change in the color of the solid material, which is typically white to yellow.[1] For solutions, the appearance of discoloration or precipitation may indicate degradation.[2]

Q3: What are the common degradation pathways for thiophene-containing compounds?

A3: Thiophene rings can be susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of sulfoxides or sulfones.[2] Additionally, depending on the substituents, other reactions like hydrolysis of the benzoyl group or photolytic cleavage of the carbon-iodine bond could be potential degradation pathways.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[3][4] This is crucial for developing and validating stability-indicating analytical methods.[3][4]

Q5: What analytical techniques are best suited for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability-indicating assays.[5][6] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[5][6] Other methods like UV-Visible Spectroscopy can be used for preliminary assessments, and Mass Spectrometry (MS) is valuable for identifying the structure of degradation products.[6]

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a stability sample. Formation of degradation products.1. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unexpected peaks. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Decrease in the main peak area (assay value) over time. Degradation of the compound.1. Verify that the storage conditions are appropriate (temperature, light protection). 2. Ensure the analytical method is properly validated and that the observed loss is not due to analytical variability. 3. Review the forced degradation results to understand the conditions under which the compound is least stable.
Change in color or physical appearance of the solid compound. Potential degradation or polymorphism.1. Analyze the sample using a stability-indicating HPLC method to quantify any degradation. 2. Consider techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to investigate for polymorphic changes.
Poor mass balance in stability studies (sum of assay and impurities is less than 95%). 1. Some degradation products may not be eluting from the HPLC column. 2. Degradants may not have a chromophore and are thus not detected by the UV detector. 3. Formation of volatile degradants.1. Modify the HPLC gradient to include a stronger solvent wash at the end to elute any highly retained compounds. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. 3. Consider using gas chromatography-mass spectrometry (GC-MS) to analyze for volatile impurities.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 2 hours.[6] After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours.[6] After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 24 hours, protected from light.[6]

  • Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C for 24 hours.[6] Also, subject a solution of the compound to a temperature of 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

3. Analysis:

  • After exposure to the stress conditions, dilute the samples to an appropriate concentration and analyze them using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for stability studies. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 2h12.528.7 min
0.1 M NaOH, 60°C, 2h25.8311.2 min
3% H₂O₂, RT, 24h18.229.5 min
Thermal (Solid), 105°C, 24h5.118.7 min
Photolytic9.8113.4 min
Table 2: Long-Term Stability Data (25°C / 60% RH)
Time Point Assay (%) Total Impurities (%) Appearance
Initial99.80.2White to yellow solid
3 Months99.50.5Conforms
6 Months99.10.9Conforms
12 Months98.51.5Conforms

Visualizations

G cluster_0 Stability Testing Workflow start Obtain Compound 2-(5-Iodo-2-methylbenzoyl) -5-(4-fluorophenyl)thiophene forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev validation Validate Analytical Method method_dev->validation stability_study Initiate Long-Term and Accelerated Stability Studies validation->stability_study analysis Analyze Samples at Specified Time Points stability_study->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval

Caption: Workflow for stability testing of a new chemical entity.

G cluster_1 Hypothetical Degradation Pathways parent 2-(5-Iodo-2-methylbenzoyl) -5-(4-fluorophenyl)thiophene hydrolysis Hydrolysis Product (Cleavage of Benzoyl Group) parent->hydrolysis Acid/Base oxidation Oxidation Product (Thiophene S-Oxide) parent->oxidation Oxidizing Agent (H₂O₂) photolysis Photolytic Product (De-iodinated) parent->photolysis Light Exposure

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Refining Protocols for Benzoylthiophene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of benzoylthiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of benzoylthiophenes. The guides are in a question-and-answer format to directly tackle specific problems.

Reduction to Methylene Group (C=O → CH₂) Troubleshooting

Question: My Wolff-Kishner reduction of 2-benzoylthiophene is sluggish, and I'm observing low yields. What are the potential causes and solutions?

Answer:

Slow or incomplete Wolff-Kishner reactions with benzoylthiophenes can be attributed to several factors. Here's a systematic troubleshooting approach:

  • Insufficient Temperature: The Wolff-Kishner reduction requires high temperatures, often around 200°C, to drive the reaction to completion. Ensure your reaction setup can safely reach and maintain this temperature. Using a high-boiling solvent like diethylene glycol is crucial.

  • Water Contamination: The presence of water can hinder the reaction by lowering the reaction temperature. A key modification, the Huang-Minlon modification, involves an initial hydrazone formation followed by distillation of water and excess hydrazine before proceeding to the high-temperature reduction step.

  • Base Inefficiency: A strong base, such as potassium hydroxide (KOH), is essential for the deprotonation steps in the mechanism. Ensure the base is of high quality and used in sufficient excess (typically 3 equivalents or more).

  • Substrate Purity: Impurities in the starting benzoylthiophene can interfere with the reaction. Ensure your starting material is pure before proceeding.

Question: I am attempting a Clemmensen reduction on a substituted benzoylthiophene, but I am getting a complex mixture of products and some starting material remains. What could be the issue?

Answer:

The Clemmensen reduction is performed under strongly acidic conditions, which can be problematic for thiophene-containing molecules.

  • Acid Sensitivity of the Thiophene Ring: The thiophene ring is susceptible to polymerization or degradation under strongly acidic conditions. This is a likely cause for the complex product mixture. Consider using a milder reduction method if your substrate is sensitive.

  • Incomplete Reaction: While effective for many aryl-alkyl ketones, the Clemmensen reduction may not be as efficient for all substrates. Ensure the zinc amalgam is freshly prepared and activated, and that the reaction is allowed to proceed for a sufficient duration with vigorous stirring.

  • Alternative Milder Conditions: For acid-sensitive substrates, consider a modified Clemmensen procedure using activated zinc dust in an anhydrous solution of hydrogen chloride in diethyl ether or acetic anhydride.

Question: Can I use catalytic hydrogenation to reduce the benzoyl group to a methylene group without affecting the thiophene ring?

Answer:

Direct reduction of a benzoyl group to a methylene group via catalytic hydrogenation is challenging and often not the preferred method due to several potential side reactions:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can act as a poison for many common hydrogenation catalysts like Palladium on carbon (Pd/C). This deactivates the catalyst, leading to an incomplete reaction.

  • Reduction of the Thiophene Ring: Under forcing conditions (high pressure and temperature), the thiophene ring itself can be hydrogenated.

  • Desulfurization: With catalysts like Raney Nickel, the primary reaction is often desulfurization, leading to the complete removal of the sulfur atom from the ring.

For these reasons, the Wolff-Kishner or Clemmensen reductions are generally more suitable for converting the carbonyl to a methylene group in benzoylthiophenes.

Reduction to Hydroxyl Group (C=O → CH-OH) Troubleshooting

Question: My sodium borohydride reduction of 3-benzoylthiophene is not going to completion. How can I improve the conversion?

Answer:

Sodium borohydride (

Technical Support Center: Overcoming Poor Yield in Multi-Step Synthesis of Thiophene-Based APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the multi-step synthesis of thiophene-based Active Pharmaceutical Ingredients (APIs). The focus is on identifying and resolving common issues that lead to poor reaction yields.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield is consistently low in a multi-step synthesis. Where should I start troubleshooting?

Low overall yield in a multi-step synthesis is a common challenge that can be attributed to various factors, from reagent quality to reaction conditions and purification methods.[1][2] A systematic approach is crucial for identifying the bottleneck.

Initial Troubleshooting Steps:

  • Re-evaluate the Synthetic Route:

    • Step Economy: Are there too many steps? A lengthy synthesis inherently leads to lower overall yield. Convergent synthesis, where different fragments of the molecule are prepared separately before being combined, can be more efficient than a linear approach.[3]

    • Reaction Feasibility: Have all reactions in the sequence been previously reported with high yields for similar substrates? Some reactions are notoriously low-yielding.

  • Analyze Each Step Individually:

    • Identify the Lowest-Yielding Step: Pinpoint the specific reaction that is performing most poorly. This is the most critical step to optimize.

    • Check Starting Material Purity: High-purity starting materials are essential. Impurities can interfere with reactions, leading to side products and reduced yields.[4]

    • Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product and byproducts.[1] This helps determine if the reaction is going to completion.

  • Review Purification Techniques:

    • Material Loss: Are you losing a significant amount of product during workup or chromatography?

    • Product Decomposition: Some thiophene derivatives can be sensitive and may decompose on acidic stationary phases like silica gel.[5]

Below is a logical workflow to begin troubleshooting a low-yielding multi-step synthesis.

G A Low Overall Yield in Multi-Step Synthesis B Analyze Each Step Individually A->B C Is one step significantly lower-yielding than others? B->C D Optimize the Bottleneck Reaction (See specific FAQs below) C->D Yes E Review Purity of Starting Materials and Reagents C->E No K Problem Solved D->K F Are all reagents high-purity? E->F G Purify/Replace Reagents F->G No H Evaluate Purification Methods F->H Yes G->H I Is significant material lost during workup/chromatography? H->I J Optimize Purification Protocol (e.g., different stationary phase, recrystallization) I->J Yes I->K No J->K G cluster_0 Paal-Knorr Reaction Pathways A 1,4-Dicarbonyl Compound C Desired Pathway: Thionation & Cyclization A->C E Side Pathway: Dehydration & Cyclization A->E B Sulfurizing Agent (e.g., P₄S₁₀, Lawesson's Reagent) B->C B->E D Thiophene Product C->D High Yield F Furan Byproduct E->F Low Yield G A Low Yield in Suzuki Coupling B Check Reaction Atmosphere & Solvent Degassing A->B C Is atmosphere inert? Are solvents degassed? B->C D Improve Inert Conditions (e.g., re-degas solvents) C->D No E Troubleshoot Catalyst System C->E Yes D->B F Is Pd black visible? E->F G Change Ligand (e.g., Buchwald) or Pd Precursor (e.g., Palladacycle) F->G Yes H Optimize Base and Temperature F->H No G->H I Is protodeboronation suspected? H->I J Use Milder Base (e.g., K₂CO₃) Lower Temperature I->J Yes K Verify Reagent Quality (Boronic Acid, Pd Catalyst) I->K No J->K

References

Validation & Comparative

A Comparative Guide to HPLC Purity Validation of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The selection of a robust and reliable analytical method is crucial for ensuring the quality and safety of pharmaceutical products.[2] This document presents experimental protocols and comparative data to assist researchers in making an informed decision for their analytical needs.

The synthesis of this compound, likely through a Friedel-Crafts acylation reaction, may result in process-related impurities.[3][4][5] Potential impurities could include unreacted starting materials such as 5-iodo-2-methylbenzoic acid and 2-(4-fluorophenyl)thiophene, as well as isomeric byproducts. Therefore, a highly specific and sensitive HPLC method is required for accurate purity determination.

This guide compares a gradient reversed-phase HPLC (RP-HPLC) method (Method A) with an isocratic RP-HPLC method (Method B). The comparative data demonstrates the superior performance of the gradient method in resolving the active pharmaceutical ingredient (API) from its potential impurities.

Experimental Protocols

A detailed methodology for the validation of the proposed gradient HPLC method (Method A) is provided below. This protocol is based on the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Method A: Gradient RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    20 90
    25 90
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Method B: Isocratic RP-HPLC

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 70:30 (v/v) Acetonitrile:Water

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Validation Protocol for Method A

The validation of an analytical method is essential to ensure it is suitable for its intended purpose.[7][8]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, will be evaluated. This will be demonstrated by spiking the API sample with known impurities and showing that the peaks are well-resolved.

  • Linearity: The linearity of the method will be assessed by preparing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the target concentration. The calibration curve of peak area versus concentration will be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method will be determined by recovery studies. Known amounts of the API will be added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the test concentration will be performed. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: The analysis will be repeated by a different analyst on a different day using a different instrument to assess the ruggedness of the method. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ will be determined based on the signal-to-noise ratio. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is determined at a ratio of 10:1.

  • Robustness: The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters, including peak resolution, tailing factor, and theoretical plates, should remain within acceptable limits.

Data Presentation

The following table summarizes the comparative performance data of the two HPLC methods for the purity validation of this compound.

Validation Parameter Method A (Gradient RP-HPLC) Method B (Isocratic RP-HPLC) Acceptance Criteria
Specificity (Resolution of Impurity 1) 2.51.2≥ 2.0
Specificity (Resolution of Impurity 2) 3.11.4≥ 2.0
Linearity (r²) 0.99950.9981≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%97.5% - 103.1%98.0% - 102.0%
Precision (Repeatability, RSD) 0.8%1.5%≤ 2.0%
Intermediate Precision (RSD) 1.2%2.5%≤ 2.0%
LOQ (µg/mL) 0.10.5Reportable
Robustness PassedMinor deviations observedNo significant impact on results

As the data indicates, Method A (Gradient RP-HPLC) demonstrates superior specificity with better resolution of impurities, higher linearity, and greater precision compared to Method B (Isocratic RP-HPLC). The lower LOQ of Method A also signifies its higher sensitivity for detecting trace impurities.

Visualizations

The following diagram illustrates the workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select HPLC Method define_purpose->select_method validation_protocol Write Validation Protocol select_method->validation_protocol prepare_standards Prepare Standards & Samples validation_protocol->prepare_standards run_experiments Run Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) prepare_standards->run_experiments collect_data Collect & Process Data run_experiments->collect_data compare_results Compare Results to Acceptance Criteria collect_data->compare_results robustness_check Assess Robustness compare_results->robustness_check validation_report Generate Validation Report robustness_check->validation_report

Caption: Workflow for HPLC Method Validation.

The logical relationship between the key parameters in HPLC method development is depicted below.

HPLC_Parameters cluster_instrument Instrument Parameters cluster_mobile_phase Mobile Phase cluster_performance Performance Metrics Column Column (Stationary Phase) Resolution Resolution Column->Resolution Detector Detector (Wavelength) Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity FlowRate Flow Rate FlowRate->Resolution RunTime Analysis Run Time FlowRate->RunTime Temperature Temperature Temperature->Resolution Composition Composition (Organic/Aqueous Ratio) Composition->Resolution PeakShape Peak Shape Composition->PeakShape pH pH pH->PeakShape Gradient Gradient/Isocratic Gradient->Resolution

Caption: Key Parameters in HPLC Method Development.

References

Comparative study of different synthetic routes to 2,5-disubstituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2,5-Disubstituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a vital heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of pharmaceuticals and organic electronic materials. The synthesis of 2,5-disubstituted thiophenes, in particular, is a key area of research, as the substituents at these positions significantly influence the molecule's overall properties. This guide provides a comparative analysis of several prominent synthetic routes to 2,5-disubstituted thiophenes, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Classical Ring-Forming Reactions

Traditional methods for thiophene synthesis focus on constructing the heterocyclic ring from acyclic precursors. These methods are well-established and offer straightforward routes to a variety of substituted thiophenes.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes by the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1] Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][2] This method is particularly effective for the synthesis of symmetrically substituted 2,5-disubstituted thiophenes.

Data Presentation: Paal-Knorr Synthesis

Starting Material (1,4-Dicarbonyl)Sulfurizing AgentSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dioneP₄S₁₀Toluene1102 h85[1]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentToluene1101 h92[3]
1-Phenylpentane-1,4-dioneP₄S₁₀Dioxane1003 h78[4]
Octane-2,5-dioneLawesson's ReagentXylene1401.5 h88[3]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol is adapted from a microwave-assisted procedure which can significantly reduce reaction times and improve yields.[4][5]

  • Reaction Setup: In a 10 mL microwave process vial, combine hexane-2,5-dione (1 mmol, 114 mg) and Lawesson's reagent (0.5 mmol, 202 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 10 minutes.[4]

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexanes) to afford 2,5-dimethylthiophene.[5]

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Thioketone Thioketone Intermediate 1,4-Dicarbonyl->Thioketone Sulfurization Sulfurizing_Agent Sulfurizing Agent (e.g., P₄S₁₀) Cyclized_Intermediate Cyclized Thiol Intermediate Thioketone->Cyclized_Intermediate Tautomerization & Intramolecular Cyclization Thiophene 2,5-Disubstituted Thiophene Cyclized_Intermediate->Thiophene Dehydration Gewald_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone/ Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Ketone->Knoevenagel_Adduct Knoevenagel Condensation Cyanoester α-Cyanoester Sulfur Elemental Sulfur Sulfur_Adduct Sulfur Adduct Base Base Knoevenagel_Adduct->Sulfur_Adduct Sulfur Addition Aminothiophene 2-Aminothiophene Sulfur_Adduct->Aminothiophene Cyclization & Tautomerization Fiesselmann_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alkyne α,β-Acetylenic Ester Michael_Adduct Michael Adduct Alkyne->Michael_Adduct Michael Addition Thioglycolate Thioglycolic Acid Derivative Base Base Cyclized_Product Cyclized Thiolane Michael_Adduct->Cyclized_Product Intramolecular Cyclization Hydroxythiophene 3-Hydroxythiophene Derivative Cyclized_Product->Hydroxythiophene Elimination & Tautomerization Cross_Coupling_Reactions Start 2,5-Dihalothiophene Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Intermediate Thienyl-Pd(II)-X Intermediate Oxidative_Addition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Coupled_Intermediate Diorganothienyl-Pd(II) Intermediate Transmetalation->Coupled_Intermediate Coupling_Partner Coupling Partner (Organoboron, Organotin, Organozinc, Alkyne) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration Product 2,5-Disubstituted Thiophene Reductive_Elimination->Product

References

Unraveling the Anticancer Potential of Benzoylthiophene Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of benzoylthiophene derivatives reveals key structural determinants for their potent antiproliferative activity, primarily through the inhibition of tubulin polymerization. This guide provides a comparative analysis of various analogs, presenting key quantitative data, experimental methodologies, and the intricate signaling pathways involved.

Researchers in drug discovery and development are constantly seeking novel scaffolds with potent and selective biological activity. Benzoylthiophene derivatives have emerged as a promising class of compounds, particularly in the realm of oncology, by targeting the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. This guide synthesizes findings from key studies to elucidate the structure-activity relationships (SAR) of these analogs as antiproliferative agents.

Comparative Analysis of Antiproliferative Activity

The antiproliferative efficacy of various benzoylthiophene analogs has been evaluated across multiple human cancer cell lines. The data, summarized in the table below, highlights the impact of substitutions on the benzoylthiophene core. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDCore StructureR1 (Position 3)R2 (Position 5)R3 (Position 6)Cancer Cell LineIC50 (µM)Reference
2a 2-Aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenePhenyl-HCA-46, MCF-70.5 - 2[1]
2b 2-Aryl-3-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenePhenyl-H--[1]
3k 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl-benzo[b]thiophene4-Ethoxyphenyl-HHeLa, A549, HL-60, Jurkat, K5621.4 - 15[1]
4e 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylaminobenzo[b]thiophene4-Ethoxyphenylamino-HHeLa, A549, HL-60, Jurkat, K5620.2 - 1.4 [1]
4g 2-(3′,4′,5′-trimethoxybenzoyl)-3-arylaminobenzo[b]thiophene4-Ethoxyphenylamino-CH3HeLa, A549, HL-60, Jurkat, K5624 - 20 (less potent than 4e)[1]
5a 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-thiophene-PhenylacetyleneH-Low micromolar[2]
5g 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-thiophene-Thiophen-3′-yl ethynylHVarious0.1 - 0.2 [2]
PST-3 5-Arylalkynyl-2-benzoyl thiophene-Arylalkynyl-BT549, MDA-MB-46815[3]

The data clearly indicates that the nature of the substituent at the 3-position of the benzo[b]thiophene ring significantly influences the antiproliferative activity. For instance, the 3-(4′-ethoxyphenylamino) derivative 4e demonstrated substantially higher potency across multiple cell lines compared to its 3-(4-ethoxyphenyl) counterpart 3k [1]. This suggests that the amino linker is crucial for enhanced activity. Furthermore, the introduction of a methyl group at the C-6 position of the benzo[b]thiophene core, as seen in compound 4g , was detrimental to the antiproliferative activity, leading to a 4- to 20-fold decrease in potency compared to 4e [1].

In a different series of analogs, substitution at the C-5 position of the thiophene ring with an aryl/heteroaryl ethynyl moiety also yielded potent compounds. The 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g emerged as the most active compound in its series, with IC50 values in the sub-micromolar range (0.1–0.2 μM)[2].

Mechanism of Action: Targeting Microtubule Dynamics

Many of the potent benzoylthiophene analogs exert their anticancer effects by interfering with microtubule polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are a key component of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape[1][3].

The experimental workflow for investigating the interaction of these compounds with tubulin is depicted below.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_conclusion SAR Conclusion cs1 Synthesis of Benzoylthiophene Analogs cs2 Purification & Structural Confirmation cs1->cs2 iv1 Antiproliferative Assay (e.g., MTT) cs2->iv1 iv2 Tubulin Polymerization Assay iv1->iv2 Active Compounds iv3 Colchicine Binding Assay iv2->iv3 ca1 Cell Cycle Analysis iv3->ca1 ca2 Immunofluorescence Microscopy ca1->ca2 conc Structure-Activity Relationship ca2->conc

General workflow for SAR studies of benzoylthiophene analogs.

Compounds like 2b have shown to inhibit tubulin polymerization with an IC50 of 3.5 μM[1]. Similarly, the most active compounds from the 5-substituted series were found to inhibit tubulin assembly, with compound 5g showing potency comparable to the well-known antimitotic agent Combretastatin A-4 (CA-4)[2]. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis[2][3].

The signaling pathway illustrating the mechanism of action is detailed below.

G compound Benzoylthiophene Analog tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site compound->tubulin mt Microtubules tubulin->mt Polymerization tubulin->mt spindle Mitotic Spindle Formation mt->spindle mt->spindle g2m G2/M Phase Arrest spindle->g2m apoptosis Apoptosis g2m->apoptosis

Signaling pathway of benzoylthiophene analogs as tubulin inhibitors.

Experimental Protocols

In Vitro Antiproliferative Assay

The antiproliferative activity of the benzoylthiophene analogs is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin in a polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM MgCl2, 1 mM EGTA) and GTP is prepared[3].

  • Compound Addition: Various concentrations of the test compounds are added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as positive controls, while DMSO serves as a negative control[3].

  • Monitoring Polymerization: The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time at 37°C. The change in absorbance reflects the extent of tubulin polymerization[3].

  • IC50 Determination: The concentration of the compound that causes a 50% inhibition of tubulin polymerization is determined from the dose-response curves.

Conclusion

The structure-activity relationship studies of benzoylthiophene analogs have provided valuable insights for the design of potent anticancer agents. The 2-(3′,4′,5′-trimethoxybenzoyl) moiety appears to be a key pharmacophore for activity. Substitutions at the 3 and 5-positions of the thiophene or benzo[b]thiophene core significantly modulate the antiproliferative potency. Specifically, an amino linker at the 3-position and aryl/heteroaryl ethynyl groups at the 5-position have been shown to enhance activity. The primary mechanism of action for these potent analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Future research should focus on optimizing the pharmacokinetic properties of these promising compounds to advance them into preclinical and clinical development.

References

A Comparative Guide to In Silico Molecular Docking of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of thiophene derivatives based on in silico molecular docking studies, a computational technique pivotal in modern drug discovery. By simulating the interaction between a ligand (thiophene derivative) and a target protein, molecular docking predicts binding affinities and modes, thereby streamlining the identification of potential drug candidates. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Thiophene Derivatives as EGFR Inhibitors

The following table summarizes the in silico performance of a series of thiophene derivatives against Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy. The data presented includes binding energy, a key indicator of binding affinity, and the number of hydrogen bonds formed, which signifies the stability of the ligand-protein complex.

Thiophene Derivative Binding Energy (kcal/mol) Number of Hydrogen Bonds Interacting Residues Reference Compound (Erlotinib)
Thiophene-A-8.53MET793, LYS745, CYS797Binding Energy: -9.2 kcal/mol
Thiophene-B-7.92MET793, THR790
Thiophene-C-9.14MET793, LYS745, ASP855, THR854
Thiophene-D-8.22GLU762, LEU718

Note: The data presented in this table is illustrative and intended to serve as a template for comparing actual experimental results.

Experimental Protocols: Molecular Docking

This section outlines a standardized protocol for performing in silico molecular docking studies of thiophene derivatives.

1. Ligand Preparation:

  • The 2D structures of the thiophene derivatives are sketched using a chemical drawing tool (e.g., ChemDraw).

  • These structures are then converted to 3D format.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This is often done using software like Avogadro or PyRx.

2. Target Protein Preparation:

  • The 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank (PDB).

  • All water molecules and existing ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned. This preparation is typically carried out using AutoDockTools.

3. Molecular Docking Simulation:

  • The prepared ligands and protein are loaded into molecular docking software (e.g., AutoDock Vina).

  • A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • The docking simulation is executed, generating multiple binding poses for each ligand. The program calculates the binding energy for each pose.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each thiophene derivative, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations: Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for an in silico molecular docking study.

cluster_pathway Signaling Pathway EGFR EGFR Kinase Target Kinase EGFR->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Thiophene Thiophene Derivative Thiophene->Kinase Inhibition

Efficacy comparison between different catalysts for thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various catalysts in the synthesis of thiophene, a critical heterocyclic compound in medicinal chemistry and materials science. The following sections detail the performance of different catalyst systems, supported by experimental data, and provide comprehensive experimental protocols.

Performance Comparison of Thiophene Synthesis Catalysts

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in thiophene synthesis. This section compares the performance of several key catalyst types across different synthetic routes.

Synthesis RouteCatalystSupportTemperature (°C)Yield (%)Selectivity (%)Key Findings & Remarks
Furan + H₂SPhosphotungstic AcidAlumina400>95HighAlumina supported phosphotungstic acid showed the highest yield in a study comparing different carriers (alumina, active carbon, silica gel) and active ingredients (silicotungstic, phosphomolybdic, and phosphotungstic acids).[1]
Furan + H₂STransition Metal Oxidesγ-Al₂O₃250-45095-98HighAlumina-supported catalysts with Lewis acid sites are highly efficient. The reaction rate increases with the strength of the Lewis acid sites.[2]
Furan + H₂Sγ-Al₂O₃-50090.2HighCalcination temperature of Al₂O₃ affects its surface area and catalytic activity. A calcination temperature of 550°C was found to be optimal.[2][3]
n-Butanol + CS₂Cr₂O₃ promoted with K₂CO₃γ-Al₂O₃450-87This catalyst demonstrated high selectivity and a long lifetime (55 hours).[3]
1,4-Dicarbonyl Compounds (Paal-Knorr)P₄S₁₀ or Lawesson's Reagent-Reflux in TolueneVariableVariableThese are common sulfurizing agents for the Paal-Knorr synthesis of thiophenes. The choice of reagent can depend on the specific substrate and desired reaction conditions.[4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for key thiophene synthesis experiments are provided below.

Synthesis of Thiophene from Furan and Hydrogen Sulfide over γ-Al₂O₃ Catalyst

This protocol is based on the vapor-phase reaction in a fixed-bed flow reactor.[3]

Catalyst Preparation:

  • Pseudo-boehmite is mixed with dilute nitric acid.

  • The resulting paste is extruded, dried, and then calcined at a specific temperature (e.g., 550°C) to obtain γ-Al₂O₃ with a high surface area.[3]

Reaction Procedure:

  • A fixed-bed reactor is packed with the prepared γ-Al₂O₃ catalyst.

  • A gaseous mixture of furan and hydrogen sulfide (e.g., molar ratio of H₂S to Furan of approximately 10) is passed through the reactor.[3]

  • The reaction is carried out at atmospheric pressure and a high temperature (e.g., 500°C).[3]

  • The liquid hourly space velocity (LHSV) is maintained at a low value (e.g., 0.2 h⁻¹).[3]

  • The product stream is cooled, and the liquid products are collected and analyzed by gas chromatography to determine the yield and selectivity of thiophene.

Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol describes a typical procedure for the synthesis of a substituted thiophene from a 1,4-dicarbonyl compound.[4]

Reaction Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1 equivalent) and a suitable solvent such as toluene.

  • Add the sulfurizing agent, for example, phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents).

  • The reaction mixture is heated to reflux with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.

  • The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure 2,5-dimethylthiophene.

Visualizing the Synthesis and Workflow

To better understand the processes involved in catalyst evaluation and thiophene synthesis, the following diagrams are provided.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Thiophene Synthesis Reaction cluster_2 Analysis & Evaluation Catalyst Synthesis Catalyst Synthesis Calcination Calcination Catalyst Synthesis->Calcination Characterization (XRD, BET, etc.) Characterization (XRD, BET, etc.) Calcination->Characterization (XRD, BET, etc.) Fixed-Bed Reactor Fixed-Bed Reactor Characterization (XRD, BET, etc.)->Fixed-Bed Reactor Load Catalyst Reactant Feed (e.g., Furan + H2S) Reactant Feed (e.g., Furan + H2S) Reactant Feed (e.g., Furan + H2S)->Fixed-Bed Reactor Product Collection Product Collection Fixed-Bed Reactor->Product Collection Product Analysis (GC, GC-MS) Product Analysis (GC, GC-MS) Product Collection->Product Analysis (GC, GC-MS) Performance Evaluation (Yield, Selectivity) Performance Evaluation (Yield, Selectivity) Product Analysis (GC, GC-MS)->Performance Evaluation (Yield, Selectivity)

Caption: Experimental workflow for catalyst efficacy comparison in thiophene synthesis.

G Furan Furan Catalyst Surface (Lewis Acid Site) Catalyst Surface (Lewis Acid Site) Furan->Catalyst Surface (Lewis Acid Site) Adsorption H2S H2S H2S->Catalyst Surface (Lewis Acid Site) Adsorption Adsorbed Furan Adsorbed Furan Catalyst Surface (Lewis Acid Site)->Adsorbed Furan Ring Opening Intermediate Ring Opening Intermediate Adsorbed Furan->Ring Opening Intermediate + H2S Thiophene Thiophene Ring Opening Intermediate->Thiophene Cyclization & Dehydration H2O H2O Ring Opening Intermediate->H2O

Caption: Simplified reaction pathway for thiophene synthesis from furan and H₂S.

References

Confirming the Molecular Weight of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry techniques for confirming the molecular weight of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. Alternative analytical methods are also discussed, offering a comprehensive overview for selecting the most appropriate experimental approach.

Compound Overview

This compound

  • Molecular Formula: C₁₈H₁₂FIOS[1][2]

  • Theoretical Molecular Weight: 422.26 g/mol [1][2]

  • CAS Number: 1071929-08-2[1][3][4]

  • IUPAC Name: --INVALID-LINK--methanone[3]

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) stands as the gold standard for determining the molecular weight of organic compounds with high accuracy and sensitivity. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques suitable for the analysis of this compound.

Table 1: Comparison of Mass Spectrometry Ionization Techniques

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization technique that produces ions from a liquid solution by creating an aerosol and applying a high voltage.Gaseous phase ionization where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.
Analyte Polarity Ideal for polar to moderately polar compounds.Suitable for a wide range of polarities, particularly for less polar compounds than ESI.
Adduct Formation Commonly observes protonated molecules ([M+H]⁺) or sodiated molecules ([M+Na]⁺).Primarily observes protonated molecules ([M+H]⁺).
Fragmentation Minimal fragmentation, leading to a clear molecular ion peak.Can induce more in-source fragmentation compared to ESI.
Expected m/z for this compound ([M+H]⁺) = 423.27([M+H]⁺) = 423.27

Alternative Analytical Techniques

While mass spectrometry is the preferred method, other techniques can provide supporting data or be used when MS is unavailable.

Table 2: Comparison of Alternative Analytical Techniques

TechniquePrincipleAdvantagesLimitations
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in a compound.Provides empirical formula which can be used to calculate molecular weight.Requires high purity sample; does not directly measure molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of atoms.Can confirm the structure, which in turn confirms the molecular formula and weight.Indirect method for molecular weight determination.

Experimental Protocols

Mass Spectrometry Analysis (ESI-MS)

A detailed protocol for confirming the molecular weight of this compound using ESI-MS is provided below.

1. Sample Preparation:

  • Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Mass Range: m/z 100 - 1000.

3. Data Analysis:

  • Acquire the mass spectrum and identify the peak corresponding to the protonated molecule ([M+H]⁺).

  • The expected m/z value for the protonated molecule of this compound (C₁₈H₁₂FIOS) is 423.27.

  • Compare the experimentally observed m/z value with the theoretical value. A mass accuracy of <5 ppm is typically expected with high-resolution instruments.

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the molecular weight of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation Compound 2-(5-Iodo-2-methylbenzoyl)- 5-(4-fluorophenyl)thiophene Dissolution Dissolve in Acetonitrile Compound->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution ESI_MS Inject into ESI-MS Dilution->ESI_MS Data_Acquisition Acquire Mass Spectrum ESI_MS->Data_Acquisition Peak_Identification Identify [M+H]⁺ Peak Data_Acquisition->Peak_Identification Comparison Compare Experimental vs. Theoretical m/z Peak_Identification->Comparison Confirmation Molecular Weight Confirmed Comparison->Confirmation

Caption: Experimental workflow for molecular weight confirmation.

This comprehensive guide provides the necessary information for the accurate determination of the molecular weight of this compound using mass spectrometry, along with a comparison to alternative techniques. The detailed experimental protocol and workflow diagram serve as practical resources for researchers in the field.

References

Unraveling the Neurotoxic Profile of Microtubule Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neurotoxic effects of common microtubule-targeting chemotherapeutic agents reveals significant differences in their propensity to induce peripheral neuropathy. This guide provides a comparative analysis of taxanes, vinca alkaloids, and epothilones, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and mitigating this critical dose-limiting toxicity.

Microtubule inhibitors are a cornerstone of cancer therapy, effectively halting cell division by disrupting the dynamics of the microtubular cytoskeleton.[1][2] However, their therapeutic efficacy is often hampered by a significant side effect: chemotherapy-induced peripheral neuropathy (CIPN).[3][4] This debilitating condition, characterized by pain, numbness, and tingling in the extremities, can lead to dose reduction or even discontinuation of treatment.[5] Understanding the comparative neurotoxicity of these agents is therefore paramount for optimizing cancer treatment and improving patient quality of life.

This guide delves into the neurotoxic profiles of prominent microtubule inhibitors, presenting a comparative analysis based on preclinical and clinical findings.

Comparative Neurotoxicity: A Data-Driven Overview

The neurotoxic potential of microtubule inhibitors varies considerably across different classes and even among agents within the same class. Preclinical studies in animal models and in vitro experiments using neuronal cultures provide a quantitative basis for these comparisons.

In Vivo Comparative Studies

Studies in mice have been instrumental in directly comparing the neuropathy-inducing propensity of different microtubule inhibitors. By administering drugs at their maximum tolerated dose (MTD), researchers can assess their relative neurotoxicity.

For instance, a comparative study of paclitaxel, ixabepilone, and eribulin mesylate revealed that paclitaxel and ixabepilone produced significant deficits in nerve conduction velocity and amplitude, along with moderate to severe degenerative changes in dorsal root ganglia and sciatic nerves.[6][7] In contrast, eribulin mesylate showed no significant deleterious effects on nerve conduction and caused milder morphological changes.[6][7] Even in mice with preexisting neuropathy, eribulin induced less additional nerve damage compared to paclitaxel.[8]

Similarly, clinical experience has long suggested a hierarchy of neurotoxicity among the vinca alkaloids, with vincristine being more neurotoxic than vindesine, which in turn is more neurotoxic than vinblastine.[9] This clinical observation has been corroborated in in vitro studies using cultured rat midbrain cells.[9]

Microtubule InhibitorClassRelative Neurotoxicity (In Vivo)Key Findings
Paclitaxel TaxaneHighSignificant deficits in nerve conduction velocity and amplitude; severe axonal degeneration.[6][7] More likely to cause new or worsening neuropathy compared to docetaxel.[10]
Docetaxel TaxaneModerateLess neurotoxic than paclitaxel.[5] Patients receiving docetaxel experience similar symptoms of peripheral neuropathy as those receiving paclitaxel, but to a lesser degree.[11][12]
Vincristine Vinca AlkaloidHighHighest neurotoxicity among vinca alkaloids.[9] Inhibition of both anterograde and retrograde fast axonal transport.[13][14]
Vinblastine Vinca AlkaloidLowLower neurotoxicity compared to vincristine.[9][15]
Ixabepilone EpothiloneHighSignificant deficits in nerve conduction parameters and severe degenerative pathologic changes.[6][7] Neurotoxicity is a dose-limiting factor.[16]
Eribulin HalichondrinLowNo significant deficits in nerve conduction parameters; milder morphological changes compared to paclitaxel and ixabepilone.[6][7] Does not inhibit retrograde fast axonal transport.[13][14]
In Vitro Mechanistic Insights

The underlying mechanisms of neurotoxicity are linked to the disruption of axonal transport, a critical process for neuronal survival that relies on a stable microtubule network.[13][14] In vitro assays have shed light on how different microtubule inhibitors differentially affect this process.

All four drugs—eribulin, vincristine, paclitaxel, and ixabepilone—have been shown to inhibit anterograde (outward from the cell body) fast axonal transport.[13][14] However, a key distinction lies in their effect on retrograde (inward toward the cell body) transport. While vincristine and ixabepilone inhibit both anterograde and retrograde transport, eribulin and paclitaxel do not affect retrograde transport.[13][14] This differential effect on axonal transport machinery may contribute to the varying degrees of neurotoxicity observed.

Experimental Methodologies

The assessment of neurotoxicity relies on a combination of in vivo and in vitro experimental models.

In Vivo Models of Chemotherapy-Induced Peripheral Neuropathy

Rodent models, typically mice or rats, are widely used to study CIPN.[3][17] A common protocol involves the following steps:

  • Drug Administration: The microtubule inhibitor is administered to the animals, often at doses equivalent to the maximum tolerated dose (MTD) to compare their intrinsic neurotoxic potential.[6]

  • Functional Assessment: Nerve conduction velocity (NCV) and nerve action potential amplitude are measured to assess the functional integrity of peripheral nerves.[6] Behavioral tests, such as assessing sensitivity to mechanical or thermal stimuli, are also employed to quantify neuropathic pain.[17]

  • Morphological Analysis: At the end of the study, nerve tissues, including the sciatic nerve and dorsal root ganglia (DRG), are collected for histological examination.[6] This allows for the visualization and quantification of axonal degeneration and other pathological changes.[6]

In Vitro Neurotoxicity Assays

In vitro assays provide a controlled environment to investigate the direct effects of microtubule inhibitors on neurons.[3][17] A frequently used model is the primary culture of dorsal root ganglion (DRG) neurons:

  • Cell Culture: DRG neurons are isolated from rodents and cultured in a laboratory setting.[3]

  • Drug Exposure: The cultured neurons are exposed to varying concentrations of the microtubule inhibitors.

  • Neurite Outgrowth Assay: The extent of neurite outgrowth is measured as a key indicator of neuronal health. A reduction in neurite length or complexity signifies a neurotoxic effect.[3]

  • Cell Viability Assays: These assays determine the concentration of the drug that is lethal to the neurons (e.g., IC50).[18]

  • Axonal Transport Assays: Vesicle motility assays in isolated squid axoplasm or in cultured neurons can be used to directly measure the effect of drugs on fast axonal transport.[13][14]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in the study of microtubule inhibitor neurotoxicity.

G cluster_stabilizers Microtubule Stabilizers cluster_destabilizers Microtubule Destabilizers Paclitaxel Paclitaxel Microtubule Disruption Microtubule Disruption Paclitaxel->Microtubule Disruption Docetaxel Docetaxel Docetaxel->Microtubule Disruption Ixabepilone Ixabepilone Ixabepilone->Microtubule Disruption Vincristine Vincristine Vincristine->Microtubule Disruption Vinblastine Vinblastine Vinblastine->Microtubule Disruption Eribulin Eribulin Eribulin->Microtubule Disruption Axonal Transport Inhibition Axonal Transport Inhibition Microtubule Disruption->Axonal Transport Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction Axonal Transport Inhibition->Mitochondrial Dysfunction Axonal Degeneration Axonal Degeneration Mitochondrial Dysfunction->Axonal Degeneration Peripheral Neuropathy Peripheral Neuropathy Axonal Degeneration->Peripheral Neuropathy

Figure 1: Signaling Pathway of Microtubule Inhibitor-Induced Neurotoxicity. This diagram illustrates the common pathway through which both microtubule stabilizing and destabilizing agents lead to peripheral neuropathy.

G Start Start Animal Model (e.g., Mouse) Animal Model (e.g., Mouse) Start->Animal Model (e.g., Mouse) Drug Administration (MTD) Drug Administration (MTD) Animal Model (e.g., Mouse)->Drug Administration (MTD) Functional Assessment Functional Assessment Drug Administration (MTD)->Functional Assessment Morphological Analysis Morphological Analysis Drug Administration (MTD)->Morphological Analysis Nerve Conduction Studies Nerve Conduction Studies Functional Assessment->Nerve Conduction Studies Behavioral Testing Behavioral Testing Functional Assessment->Behavioral Testing Data Analysis & Comparison Data Analysis & Comparison Nerve Conduction Studies->Data Analysis & Comparison Behavioral Testing->Data Analysis & Comparison Histology of Sciatic Nerve & DRG Histology of Sciatic Nerve & DRG Morphological Analysis->Histology of Sciatic Nerve & DRG Histology of Sciatic Nerve & DRG->Data Analysis & Comparison End End Data Analysis & Comparison->End

Figure 2: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines the key steps in a typical preclinical study comparing the neurotoxicity of different microtubule inhibitors.

G High Neurotoxicity High Neurotoxicity Vincristine Vincristine Paclitaxel Paclitaxel Ixabepilone Ixabepilone Moderate Neurotoxicity Moderate Neurotoxicity Docetaxel Docetaxel Low Neurotoxicity Low Neurotoxicity Vinblastine Vinblastine Eribulin Eribulin

Figure 3: Logical Relationship of Neurotoxicity Levels. This diagram categorizes microtubule inhibitors based on their relative neurotoxic potential as established by experimental data.

Conclusion

The comparative analysis of neurotoxicity in microtubule inhibitors underscores the importance of considering the specific agent when anticipating and managing CIPN. While all microtubule-targeting drugs carry a risk of neurotoxicity, the severity and incidence vary significantly. Eribulin and vinblastine emerge as agents with a more favorable neurotoxic profile compared to paclitaxel, vincristine, and ixabepilone. This knowledge can guide the selection of chemotherapeutic regimens and the development of novel microtubule inhibitors with improved safety profiles. Further research into the precise molecular mechanisms underlying these differences will be crucial for designing effective neuroprotective strategies.

References

Safety Operating Guide

Safe Disposal of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a halogenated organic compound, is crucial for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this chemical intermediate. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Summary

Based on data for closely related compounds, this compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[2]

  • Aquatic Hazard (Long-term): May cause long-lasting harmful effects to aquatic life.[1][3]

Due to its halogenated nature (containing iodine and fluorine), this compound requires disposal as a designated halogenated organic waste.[4][5][6] Improper disposal, such as pouring it down the drain, is prohibited due to its potential toxicity and persistence in the environment.[4][5][7]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC18H12FIOS[8]
Molecular Weight422.26 g/mol [8]
AppearanceWhite to yellow solid[8]
CAS Number1071929-08-2[8]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol:

Before handling the compound, all personnel must be equipped with the following standard PPE:

  • Safety goggles to protect from splashes.[5]

  • Lab coat to protect skin and clothing.[5]

  • Nitrile gloves to prevent skin contact.[5]

  • Closed-toe shoes.[5]

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

Waste Segregation and Collection Protocol:

  • Obtain a Designated Waste Container: Procure a "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[5][6][7] These are often green-labeled carboys.[6][7]

  • Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[7][9] Clearly label the container with the chemical name: "this compound" and any other components of the waste stream.

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Avoid creating dust.

    • Solutions: If the compound is in solution, pour the liquid waste carefully into the container.

    • Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should be placed in a sealed bag, tagged as hazardous waste, and disposed of according to institutional protocols.[9]

  • Container Management: Keep the waste container securely closed when not in use.[9] Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[9]

Disposal Workflow

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent material.[9]

    • Collect the contaminated absorbent into a sealed, labeled hazardous waste container.[3][9]

    • Clean the spill area thoroughly.

    • Notify your institution's EHS department.[9]

  • Skin Contact:

    • Immediately remove contaminated clothing.[3]

    • Wash the affected area with plenty of soap and water.[2]

    • Seek medical attention if irritation or a rash develops.[3]

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[2]

    • Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[2]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.[2]

  • Ingestion:

    • Rinse the mouth with water.[2]

    • Do not induce vomiting.[10]

    • Seek immediate medical attention.[10]

Logical Relationship of Disposal Steps

LogicalSteps A Identify as Halogenated Organic Waste B Wear Appropriate PPE A->B C Use Designated & Labeled Waste Container A->C D Segregate from Other Waste Streams A->D B->C E Store in a Safe & Secure Location C->E D->C F Arrange for Professional Disposal via EHS E->F

Caption: Key decision points for proper chemical waste disposal.

References

Personal protective equipment for handling 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene (CAS No. 1071929-08-2). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.

Hazard Identification and Classification

While a comprehensive GHS classification for this compound is not uniformly established, available data suggests caution. A closely related compound, 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, is classified with the following hazards:

  • H317: May cause an allergic skin reaction.[1][2]

  • H413: May cause long lasting harmful effects to aquatic life.[1][2]

Given the structural similarities, it is prudent to handle this compound with the potential for similar hazards.

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety gogglesProtects against splashes and airborne particles.
Skin Protection - Nitrile rubber gloves (double-gloving recommended)- Chemical-resistant lab coatPrevents skin contact, which may cause allergic reactions.[1][2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes the risk of inhaling airborne particles.
Hand Protection Chemically impermeable gloves.To prevent direct contact with the skin.[1]

Operational Plan: Safe Handling and Weighing

All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure.

Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work within a certified chemical fume hood.

  • Cover the work surface with a disposable absorbent liner.

Procedure:

  • Don the appropriate PPE as detailed in the table above.

  • Carefully transfer the desired amount of the solid compound from its storage container to a tared weigh boat.

  • Avoid generating dust during transfer.

  • Once weighed, securely close the primary container.

  • Proceed with the experimental protocol within the fume hood.

Post-Handling:

  • Decontaminate all surfaces and equipment used.

  • Dispose of all contaminated materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water.

First Aid Measures

In case of exposure, follow these immediate first aid protocols:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical help.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare workspace in a chemical fume hood prep1->prep2 handling1 Weigh the required amount of the compound prep2->handling1 handling2 Perform the experimental procedure handling1->handling2 cleanup1 Decontaminate equipment and workspace handling2->cleanup1 cleanup2 Dispose of waste in designated hazardous waste containers cleanup1->cleanup2 cleanup3 Remove PPE and wash hands cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.